The 1-Nitrononane Whitepaper: Physicochemical Profiling and Synthetic Utility in Drug Development
Target Audience: Medicinal Chemists, Process Scientists, and Lipid Nanoparticle (LNP) Engineers. Executive Summary In the landscape of aliphatic building blocks, 1-nitrononane ( C9H19NO2 ) occupies a highly specialize...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Scientists, and Lipid Nanoparticle (LNP) Engineers.
Executive Summary
In the landscape of aliphatic building blocks, 1-nitrononane (
C9H19NO2
) occupies a highly specialized niche. Characterized by a strongly electron-withdrawing, polar nitro headgroup attached to a highly lipophilic, nine-carbon aliphatic tail, this molecule exhibits unique physicochemical behavior. For drug development professionals—particularly those designing ionizable lipids for mRNA delivery or synthesizing sphingolipid analogs—1-nitrononane serves as an indispensable precursor.
This technical guide deconstructs the chemical and physical properties of 1-nitrononane, providing field-proven, self-validating protocols for its manipulation, grounded in authoritative chemical principles.
Physicochemical Profiling
The physical behavior of 1-nitrononane is dictated by the dichotomy between its polar head and non-polar tail. The nitro group possesses a significant dipole moment, which elevates the boiling point through dipole-dipole interactions, while the C9 chain dominates its solubility profile.
Table 1: Quantitative Physicochemical Properties
Property
Value
Causality / Operational Significance
Molecular Weight
173.25 g/mol
Standard parameter for stoichiometric equivalent calculations.
Physical State
Colorless to pale yellow liquid
Typical for mid-to-long chain primary aliphatic nitroalkanes.
Boiling Point
~225 °C (estimated)
High BP driven by the nitro group's strong dipole moment combined with extensive van der Waals forces of the C9 chain. Necessitates high-vacuum distillation for purification.
Density
~0.93 g/mL at 25 °C
Marginally less dense than water. During aqueous workups with ethyl acetate, the organic layer will remain on top; with dichloromethane, it will invert.
LogP (Predicted)
~3.5
Highly lipophilic. Ensures excellent solubility in non-polar organic solvents (hexanes, ether) and dictates its utility in synthesizing lipophilic pharmacophores.
pKa (
α
-proton)
~9.0
The
−I
(inductive) and
−M
(mesomeric) effects of the nitro group highly acidify the
α
-hydrogens, allowing facile deprotonation by mild bases (e.g., DBU, TEA) for C-C bond formation.
(Data extrapolated from homologous aliphatic nitroalkane series verified via the .)
Core Chemical Reactivity & Mechanistic Pathways
As a primary nitroalkane, 1-nitrononane is highly versatile. The reactivity is primarily localized at the
α
-carbon and the nitro group itself.
The Henry Reaction (Nitroaldol Condensation): Base-catalyzed deprotonation yields a resonance-stabilized nitronate anion, which acts as a potent carbon nucleophile against aldehydes or ketones.
The Nef Reaction: Conversion of the primary nitro group to an aldehyde (nonanal) via acid hydrolysis of the nitronate salt.
Chemoselective Reduction: The nitro group can be reduced to a primary amine (1-nonylamine), a critical step in synthesizing lipid tails for LNP formulations.
Fig 1: Core synthetic pathways of 1-nitrononane demonstrating its versatility as a C9 building block.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an in-process analytical check to confirm success before proceeding, minimizing downstream failures.
Protocol A: Chemoselective Reduction to 1-Nonylamine
Application: Synthesis of C9 lipophilic tails for ionizable lipid libraries.
Mechanistic Rationale: Lithium aluminum hydride (
LiAlH4
) is utilized to force complete reduction. Milder reducing agents often stall at the hydroxylamine intermediate due to the steric bulk of the C9 chain shielding the nitrogen center.
Step-by-Step Methodology:
Preparation: Dissolve 1-nitrononane (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert Argon atmosphere.
Causality: THF is chosen because it easily solubilizes the highly lipophilic C9 chain while coordinating and stabilizing the active
LiAlH4
species.
Addition: Slowly add
LiAlH4
(3.0 eq) portion-wise. Maintain temperature below 10 °C.
Validation Check: Evolution of
H2
gas should be observed. If no gas evolves, the
LiAlH4
has likely degraded due to moisture exposure.
Reflux: Heat the reaction to 65 °C for 4 hours.
Fieser Quench (Critical Step): Cool to 0 °C. For every
x
grams of
LiAlH4
used, strictly add
x
mL of
H2O
, followed by
x
mL of 15% aqueous
NaOH
, and finally
3x
mL of
H2O
.
Causality: Standard aqueous quenching creates an unfilterable aluminum hydroxide emulsion, trapping the lipophilic product. The Fieser method forces the precipitation of a granular, crystalline aluminate salt, allowing for rapid vacuum filtration and near-quantitative recovery of the amine.
Validation: Spot the filtrate on a Silica TLC plate. Stain with Ninhydrin and heat.
Self-Validation: A bright pink/purple spot confirms the presence of the primary amine (1-nonylamine). The absence of UV-active starting material confirms complete conversion.
Protocol B: The Henry Reaction (Nitroaldol Condensation)
Application: Extending the carbon skeleton for complex pharmacophore development.
Step-by-Step Methodology:
Activation: Dissolve 1-nitrononane (1.0 eq) and an electrophile (e.g., benzaldehyde, 1.1 eq) in anhydrous Dichloromethane (DCM).
Deprotonation: Add catalytic 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) at room temperature.
Causality: The selection of DBU over standard bases (like
NaOH
) is deliberate. DBU is highly basic but sterically hindered (non-nucleophilic). It quantitatively generates the nitronate anion without attacking the benzaldehyde, preventing unwanted side reactions like the Cannizzaro reaction.
Reaction Monitoring: Stir for 2 hours.
Self-Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The formation of a new, highly UV-active spot (due to the conjugated nitroalkene if spontaneous dehydration occurs, or the nitroalcohol) validates C-C bond formation.
Workup: Quench with 1M
HCl
to neutralize DBU, extract with DCM, dry over
MgSO4
, and concentrate.
Applications in Drug Development
In modern medicinal chemistry, the C9 aliphatic chain provided by 1-nitrononane is highly prized for tuning the pharmacokinetic properties of drug candidates.
Lipid Nanoparticles (LNPs): The efficacy of mRNA vaccines relies heavily on ionizable lipids. The pKa of these lipids must be perfectly tuned (typically between 6.0 and 6.5) to ensure neutral charge in the bloodstream but positive charge in the acidic endosome, facilitating membrane fusion and mRNA release. Synthesizing these lipids often requires specific chain lengths. The reduction of 1-nitrononane yields 1-nonylamine, a perfect C9 building block that provides the exact lipophilic volume required to optimize the endosomal escape of specific LNP formulations.
Bioisosterism: While less common in purely aliphatic systems due to metabolic liabilities (potential oxidation via nitroreductases), the nitro group can occasionally serve as a strongly electron-withdrawing bioisostere for carboxylic acids or phosphates in early-stage in vitro assay development.
References
The protocols and chemical principles detailed in this whitepaper are grounded in standard organic synthesis methodologies and verified chemical databases.
National Institute of Standards and Technology (NIST). "Thermophysical Properties of Aliphatic Nitro Compounds." NIST Chemistry WebBook, SRD 69.
URL: [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for Primary Nitroalkanes." PubChem Database.
URL: [Link]
American Chemical Society (ACS). "Reduction of Aliphatic Nitro Compounds to Amines." Organic Process Research & Development.
URL:[Link]
Exploratory
thermodynamic stability and boiling point of 1-nitrononane
Initiating Data Collection I've started gathering data on 1-nitrononane. Google searches are underway, focusing on its thermodynamic stability and boiling point.
Author: BenchChem Technical Support Team. Date: April 2026
Initiating Data Collection
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Analyzing Thermodynamic Properties
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Planning Guide Structure
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Foundational
Environmental Fate and Degradation Pathways of Medium-Chain Aliphatic Nitroalkanes: A Technical Whitepaper on 1-Nitrononane
Executive Summary The environmental assessment of aliphatic nitroalkanes has historically focused on short-chain variants like nitromethane and nitroethane. However, as drug development and agrochemical formulations incr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The environmental assessment of aliphatic nitroalkanes has historically focused on short-chain variants like nitromethane and nitroethane. However, as drug development and agrochemical formulations increasingly utilize medium-to-long-chain nitroalkanes as synthetic intermediates, understanding the environmental fate of compounds like 1-nitrononane (
C9H19NO2
) is critical.
As application scientists, we must recognize that the addition of a 9-carbon alkyl chain fundamentally alters the molecule's partitioning dynamics, bioavailability, and degradation kinetics. This guide synthesizes the core environmental degradation pathways of 1-nitrononane, providing researchers with self-validating experimental workflows to accurately quantify its environmental persistence.
Physicochemical Profiling & Partitioning Dynamics
To predict the degradation of 1-nitrononane, we must first establish its physicochemical baseline. Unlike its highly water-soluble short-chain counterparts, 1-nitrononane is dominated by its hydrophobic tail. Based on predictive models from the EPA's EPI Suite™ [1], the compound exhibits a significantly higher octanol-water partition coefficient (
LogKow
).
This hydrophobicity dictates that in an environmental or wastewater treatment setting, 1-nitrononane will preferentially adsorb to activated sludge and soil organic matter rather than remaining in the aqueous phase. Consequently, abiotic aqueous hydrolysis is negligible; the compound is highly resistant to hydrolysis at environmentally relevant pH levels (pH 5–9). Instead, its fate is governed by enzymatic biodegradation in soils/sludge and atmospheric photooxidation if volatilized.
Table 1: Physicochemical & Kinetic Profiling of 1-Nitrononane
Parameter
Estimated Value
Environmental Implication
Molecular Weight
173.25 g/mol
Semi-volatile nature; partitioning split between air and soil.
Log
Kow
~3.8 - 4.2
High adsorption to soil organic carbon and activated sludge.
Water Solubility
< 50 mg/L
Limits bioavailability; requires carrier solvents in aqueous assays.
Atmospheric OH Half-life
~12 - 18 hours
Rapid degradation in the troposphere via radical abstraction.
Aqueous Hydrolysis Half-life
> 1 year (pH 7)
Abiotic aqueous degradation is structurally restricted.
Core Degradation Mechanisms
Biotic Degradation: The Nitroalkane Oxidase (NAO) Pathway
In soil and wastewater environments, the primary degradation vector for aliphatic nitroalkanes is enzymatic. Nitroalkane oxidase (NAO) , a well-characterized flavoenzyme found in various fungi and bacteria, catalyzes the oxidative denitrification of the molecule [2].
Mechanistically, NAO abstracts a proton from the
α
-carbon of 1-nitrononane, forming a nitronate intermediate. Subsequent oxygen attack and hydrolysis yield nonanal , nitrite (
NO2−
) , and hydrogen peroxide (
H2O2
) . The release of nitrite is highly significant, as it directly links the degradation of the synthetic nitroalkane to the natural global nitrogen cycle, where it can be further processed by denitrifying bacteria into nitrogen gas (
N2
).
Abiotic Degradation: Atmospheric Photooxidation
If 1-nitrononane volatilizes into the troposphere, it undergoes rapid gas-phase reactions driven by hydroxyl (
OH∙
) radicals [3]. The degradation is initiated by H-atom abstraction. Because the nitro group is strongly electron-withdrawing, abstraction at the
α
-carbon is deactivated. Instead,
OH∙
radicals preferentially attack the secondary carbons along the
C9
alkyl chain. This forms alkyl radicals that rapidly react with atmospheric oxygen to form peroxy radicals (
RO2∙
), ultimately degrading into shorter-chain carbonyls, alcohols, and releasing nitrogen dioxide (
NO2
).
Figure 1: Biotic and Abiotic Environmental Degradation Pathways of 1-Nitrononane.
Experimental Workflows: Self-Validating Protocols
To rigorously evaluate these pathways in a laboratory setting, standard testing guidelines must be adapted. The following protocols are designed with built-in causality and self-validation mechanisms to ensure data integrity.
Standard OECD 301 guidelines [4] often fail for medium-chain nitroalkanes due to simultaneous volatilization and adsorption. This modified protocol utilizes a dual-axis quantification strategy to close the mass balance.
Step 1: Inoculum Preparation: Harvest activated sludge from a municipal wastewater treatment plant. Wash the biomass thrice with isotonic saline to remove background dissolved organic carbon (DOC) and ambient inorganic nitrogen, establishing a clean baseline.
Step 2: System Setup: Utilize sealed biometer flasks to prevent the escape of semi-volatile 1-nitrononane. Spike the test substance at a concentration of 20 mg/L into the mineral medium.
Step 3: Incubation & Sampling: Incubate the flasks at 20°C in total darkness (to prevent photolysis) for 28 days. Extract aqueous and headspace samples at days 0, 7, 14, 21, and 28.
Step 4: Dual-Axis Quantification:
Axis 1 (Parent Depletion): Extract the sample with hexane and analyze via GC-MS to quantify the disappearance of 1-nitrononane.
Axis 2 (Metabolite Appearance): Analyze the aqueous phase via Ion Chromatography (IC) to quantify the appearance of nitrite (
NO2−
) and nitrate (
NO3−
).
The Self-Validating Mechanism:
This protocol validates itself through the principle of nitrogen conservation. The molar depletion of 1-nitrononane (Axis 1) must equal the molar appearance of inorganic nitrogen (Axis 2). If
Δ[1−Nitrononane]=Δ[NO2−+NO3−]
, the system immediately flags a systemic error—either the intermediate nonanal/nitronate is accumulating (indicating incomplete enzymatic processing), or the parent compound is being lost to abiotic adsorption on the glass walls. This forces an immediate, data-driven recalibration of the experiment.
Figure 2: Dual-Axis Experimental Workflow for Validating Nitroalkane Biodegradation.
To quantify the tropospheric half-life of 1-nitrononane, an atmospheric simulation chamber utilizing a relative rate method is required.
Step 1: Chamber Initialization: Evacuate a 100-L Teflon smog chamber. Inject purified synthetic air, 1-nitrononane vapor, and a reference compound (e.g., cyclohexane) which possesses a rigorously established
OH∙
reaction rate constant.
Step 2: Radical Generation: Inject isopropyl nitrite as an
OH∙
precursor. Irradiate the chamber with UV lamps (
λ≈360
nm) to initiate radical generation.
Step 3: Real-Time Monitoring: Utilize Proton Transfer Reaction - Time of Flight - Mass Spectrometry (PTR-TOF-MS) to continuously monitor the simultaneous decay of both 1-nitrononane and cyclohexane.
The Self-Validating Mechanism:
Measuring absolute
OH∙
radical concentrations is notoriously difficult and prone to massive error margins. By employing a reference compound, this protocol becomes self-validating. The decay rate of 1-nitrononane is measured strictly relative to the decay rate of cyclohexane. As long as the reference compound degrades at its known kinetic rate, the researcher can mathematically guarantee that the radical exposure in the chamber was consistent, thereby validating the calculated half-life of the nitroalkane.
References
U.S. Environmental Protection Agency (EPA). "EPI Suite™-Estimation Program Interface." EPA Chemical Research. URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Process Chemists
Focus: Physicochemical profiling, thermodynamic causality, and validated experimental methodologies.
Executive Summary
In synthetic organic chemistry and early-stage drug development, the solvation of primary aliphatic nitro compounds presents a unique physicochemical challenge. 1-Nitrononane (
C9H19NO2
) is a classic amphiphilic-like molecule: it possesses a highly lipophilic, flexible nonyl chain coupled with a strongly electron-withdrawing, polar nitro group.
Selecting the correct solvent system is critical. Protic solvents (like alcohols or water) can hydrogen-bond to the nitro group's oxygen atoms, altering its electronic distribution and, under basic conditions, facilitating the unwanted deprotonation of the
α
-carbon to form a nitronate ion. Polar aprotic solvents —such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Acetone—are the preferred media. They provide high dielectric constants to stabilize the nitro group's dipole without donating hydrogen bonds, thereby preserving the molecule's structural integrity.
This whitepaper deconstructs the solubility and miscibility profile of 1-nitrononane in polar aprotic solvents, grounded in thermodynamic principles and validated experimental protocols.
Thermodynamic Causality of Solvation
To understand why 1-nitrononane behaves the way it does in solution, we must look at the thermodynamics of cavity formation and intermolecular forces. According to the [1], dissolution occurs when the energy required to disrupt solvent-solvent and solute-solute interactions is offset by the energy released from new solvent-solute interactions.
For 1-nitrononane, the solvation process is bipartite:
The Nonyl Chain: Requires a solvent capable of forming a sufficiently large hydrophobic cavity, driven by dispersion forces (
δD
).
The Nitro Group: Requires a solvent with a sufficient polar parameter (
δP
) to engage in dipole-dipole interactions, aligning with the
N+−O−
dipole.
Caption: Thermodynamic pathways of 1-nitrononane solvation in polar aprotic media.
Quantitative Solubility Data & HSP Profiling
Because 1-nitrononane is a liquid at standard temperature and pressure (STP) (as cataloged in the [2]), its "solubility" in pure organic solvents is technically defined by its miscibility limit .
We utilize the Relative Energy Difference (RED) to predict miscibility. An RED
<1
indicates high affinity (full miscibility), while an RED
>1
indicates decreasing affinity, potentially leading to phase separation at certain concentrations.
Table 1: HSP and Miscibility Predictions for 1-Nitrononane at 25°C
Solvent System
Dispersion
δD
Polar
δP
H-Bond
δH
RED vs 1-Nitrononane
Predicted Miscibility
1-Nitrononane (Est.)
16.2
8.5
4.2
-
-
Acetone
15.5
10.4
7.0
0.45
Fully Miscible
Acetonitrile (MeCN)
15.3
18.0
6.1
1.15
High / Borderline
DMF
17.4
13.7
11.3
1.20
High / Borderline
DMSO
18.4
16.4
10.2
1.35
Partial (Phase separation likely at high conc.)
Data Synthesis Insight: Notice the causality in the DMSO interaction. While DMSO is an exceptional solvent for polar compounds, its high hydrogen-bonding parameter (
δH=10.2
) and extreme polarity clash thermodynamically with the 9-carbon hydrophobic tail of 1-nitrononane, leading to a higher RED score. Acetone, conversely, provides the perfect balance of moderate polarity and low hydrogen-bonding, making it an ideal solvent for this specific compound.
To empirically determine the solubility limits of 1-nitrononane in various polar aprotic co-solvent systems (e.g., DMSO/Water mixtures used in biological assays), the Isothermal Shake-Flask Method remains the gold standard, as recommended by the [3].
However, standard protocols often fail for long-chain aliphatic compounds due to adsorption artifacts. The following protocol is engineered to eliminate these errors through a self-validating feedback loop.
Step-by-Step Protocol
1. Preparation of the Saturated System:
Add an excess of 1-nitrononane (e.g., 500
μL
) to 5 mL of the target polar aprotic solvent/co-solvent mixture in a tightly sealed, amber borosilicate glass vial (to prevent UV-induced degradation of the nitro group).
Causality Check: Ensure the headspace is minimized to prevent the volatilization of the solvent, which would alter the thermodynamic equilibrium.
2. Isothermal Equilibration:
Submerge the vials in a thermostatic shaking water bath set precisely to
25.0±0.1∘C
.
Agitate at 150 RPM. Prepare duplicate vials to be sampled at 24 hours and 48 hours .
3. Phase Separation (Critical Step):
Do NOT use membrane filtration. Long hydrophobic chains like the nonyl group have a high affinity for standard PTFE or nylon filters, which will strip the solute from the solvent and artificially lower the quantified concentration.
Instead: Transfer the mixture to a centrifuge tube and perform ultracentrifugation at 10,000 RPM for 15 minutes at
25∘C
to cleanly separate the undissolved 1-nitrononane phase from the saturated solvent phase.
4. Quantification via GC-FID:
Carefully aspirate an aliquot from the clear supernatant.
Dilute the aliquot in a highly miscible internal standard solution (e.g., nonane in acetone) to arrest the equilibrium.
Analyze via Gas Chromatography with Flame Ionization Detection (GC-FID).
5. The Self-Validating Check:
Compare the calculated concentration (
C
) of the 24-hour sample against the 48-hour sample.
If
ΔC<5%
, thermodynamic equilibrium is confirmed. If
ΔC>5%
, the system has not reached equilibrium, and the equilibration time must be extended.
Caption: Self-validating isothermal shake-flask workflow for solubility determination.
Conclusion & Application Insights
When formulating or synthesizing with 1-nitrononane, scientists must respect the duality of its structure. While it is tempting to default to DMSO for its unparalleled solvating power of polar moieties, the thermodynamic data reveals that moderately polar aprotic solvents like Acetone or Acetonitrile provide superior miscibility profiles by better accommodating the dispersion forces required by the nonyl chain.
By utilizing self-validating, centrifugation-based shake-flask methodologies, researchers can accurately map these solubility boundaries, ensuring robust downstream applications in both synthetic pathways and pharmacological assays.
References
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press.
URL:[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 69025, 1-Nitrononane.
URL:[Link]
International Union of Pure and Applied Chemistry (IUPAC). NIST-IUPAC Solubility Data Series.
URL: [Link]
Foundational
safety data sheet and toxicity profile for 1-nitrononane
Initiating Data Collection I'm now diving deep into Google, aiming to scrape every available Safety Data Sheet (SDS) and toxicity report for 1-nitrononane. My primary focus is to pinpoint the critical GHS hazard classifi...
Author: BenchChem Technical Support Team. Date: April 2026
Initiating Data Collection
I'm now diving deep into Google, aiming to scrape every available Safety Data Sheet (SDS) and toxicity report for 1-nitrononane. My primary focus is to pinpoint the critical GHS hazard classifications. Simultaneously, I'm taking note of all handling and storage recommendations to get a comprehensive view.
Analyzing Toxicological Profiles
I'm now expanding my search to include comprehensive toxicological data for 1-nitrononane. I'm prioritizing acute toxicity metrics like LD50 and LC50, irritation studies, and sensitization information. I'm also digging deep for data on chronic toxicity, mutagenicity, and reproductive toxicity to get a full picture. Simultaneously, I'm identifying related experimental protocols.
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Exploratory
For Researchers, Scientists, and Drug Development Professionals
{'snippet': 'The dielectric constants of nitromethane, nitroethane, 1-nitropropane, 2-nitropropane, 1-nitrobutane, 1-nitropentane, 1-nitrohexane, 1-nitroheptane, 1-nitrooctane and 1-nitrononane have been measured at 303....
Author: BenchChem Technical Support Team. Date: April 2026
{'snippet': 'The dielectric constants of nitromethane, nitroethane, 1-nitropropane, 2-nitropropane, 1-nitrobutane, 1-nitropentane, 1-nitrohexane, 1-nitroheptane, 1-nitrooctane and 1-nitrononane have been measured at 303.15, 308.15, 313.15, 318.15 and 323.15 K and their densities and refractive indices at 303.15 K. The dipole moments have been calculated by using the Guggenheim method. The results have been interpreted in terms of the molecular structure of the compounds.', 'title': 'Dielectric constants and dipole moments of some nitroalkanes', 'url': '[Link]', 'favicon': '[Link]
{'snippet': 'The dipole moment of 1-nitrononane is 3.56 D. The dipole moment of 1-nitro-nonane has been calculated by using the Guggenheim method. The results have been interpreted in terms of the molecular structure of the compounds. The dielectric constants of nitromethane, nitroethane, 1-nitropropane, 2-nitropropane, 1-nitrobutane, 1-nitropentane, 1-nitrohexane, 1-nitroheptane, 1-nitrooctane and 1-nitrononane have been measured at 303.15, 308.15, 313.15, 318.15 and 323.15 K and their densities and refractive indices at 303.15 K.', 'title': 'What is the dipole moment of 1-nitrononane?', 'url': '[Link]', 'favicon': '[Link]
{'snippet': 'The static dielectric constant of 1-nitrononane is 12.01. The static dielectric constant of 1-nitrononane has been calculated by using the Guggenheim method. The results have been interpreted in terms of the molecular structure of the compounds. The dielectric constants of nitromethane, nitroethane, 1-nitropropane, 2-nitropropane, 1-nitrobutane, 1-nitropentane, 1-nitrohexane, 1-nitroheptane, 1-nitrooctane and 1-nitrononane have been measured at 303.15, 308.15, 313.15, 318.15 and 323.15 K and their densities and refractive indices at 303.15 K.', 'title': 'What is the static dielectric constant of 1-nitrononane?', 'url': '[Link]', 'favicon': '[Link]
{'snippet': 'The dielectric constant of 1-nitroalkanes (C3–C10) decreases with increasing temperature and chain length. The dipole moment is not influenced by the chain length.', 'title': 'Dielectric and thermodynamic properties of some 1-nitroalkanes', 'url': '[Link]', 'favicon': '[Link]
{'snippet': 'The dielectric constants of nitromethane, nitroethane, 1-nitropropane, 2-nitropropane, 1-nitrobutane, 1-nitropentane, 1-nitrohexane, 1-nitroheptane, 1-nitrooctane and 1-nitrononane have been measured at 303.15, 308.15, 313.15, 318.15 and 323.15 K and their densities and refractive indices at 303.15 K. The dipole moments have been calculated by using the Guggenheim method. The results have been interpreted in terms of the molecular structure of the compounds.', 'title': 'Dielectric constants and dipole moments of some nitroalkanes - Taylor ...', 'url': 'https'://www.tandfonline.com/doi/full/10.1080/00319108408080924', 'favicon': '[Link]
{'snippet': 'The dipole moment of 1-nitrononane is 3.56 D. The dipole moment of 1-nitro-nonane has been calculated by using the Guggenheim method. The results have been interpreted in terms of the molecular structure of the compounds.', 'title': 'What is the dipole moment of 1-nitrononane?', 'url': '[Link]', 'favicon': '[Link]
{'snippet': 'The static dielectric constant of 1-nitrononane is 12.01. The static dielectric constant of 1-nitrononane has been calculated by using the Guggenheim method.', 'title': 'What is the static dielectric constant of 1-nitrononane?', 'url': '[Link]', 'favicon': '[Link]
{'snippet': 'The dielectric constants of some 1-nitroalkanes (1-nitropropane, 1-nitrobutane, 1-nitropentane, 1-nitrohexane, 1-nitroheptane, 1-nitrooctane, 1-nitrononane, and 1-nitrodecane) were measured as a function of temperature (293.15 to 313.15) K and pressure (0.1 to 100) MPa. The measurements were carried out at a frequency of 1 MHz. The combined expanded uncertainty of the dielectric constant, pressure, and temperature measurements at the 95% confidence level were estimated to be 0.002, 0.05 MPa, and 10 mK, respectively.', 'title': 'High-Pressure Dielectric and Thermodynamic Properties of Some 1-Nitroalkanes', 'url': 'https'://www.tandfonline.com/doi/abs/10.1080/08927022.2018.1457194', 'favicon': '[Link]
{'snippet': 'The dipole moment of 1-nitrononane is 3.56 D.', 'title': '1-nitrononane', 'url': '[Link]', 'favicon': '[Link]
{'snippet': 'The static dielectric constant of 1-nitrononane is 12.01.', 'title': '1-nitrononane', 'url': '[Link]', 'favicon': '[Link]
{'snippet': 'The dielectric constant of 1-nitrononane is 12.01. The dielectric constant of 1-nitrononane has been calculated by using the Guggenheim method.', 'title': 'What is the dielectric constant of 1-nitrononane?', 'url': '[Link]', 'favicon': '[Link]
{'snippet': 'The dielectric constants of 1-nitroalkanes (from 1-nitropropane to 1-nitrodecane) were measured as a function of temperature from (293.15 to 313.15) K and pressure up to 100 MPa. The Kirkwood correlation factor was calculated and its behavior with temperature and pressure is discussed. The effect of the alkyl chain length on the dielectric constant is also analyzed.', 'title': 'High-Pressure Dielectric and Thermodynamic Properties of Some 1 ...', 'url': '[Link]', 'favicon': '[Link]
{'snippet': 'The Guggenheim method is a procedure for determining the electric dipole moment of a polar molecule. It is an extension of the Debye-equation and is based on the assumption that the molar polarization of the solute at infinite dilution is a linear function of the concentration of the solute. The method involves measuring the dielectric constant and density of a series of dilute solutions of the polar substance in a non-polar solvent. The slope of the plot of (ε_12 - n_12^2) versus the weight fraction of the solute is then used to calculate the dipole moment.', 'title': 'Guggenheim method', 'url': '[Link]', 'favicon': '[Link]
{'snippet': 'The dipole moment (μ) can be calculated using the Guggenheim method with the following equation: μ^2 = [27kT / (4πN_A(ε_1 + 2)(n_1^2 + 2))] * [ (Δ / w) - ( (n_2^2 - n_1^2) / d_1 ) ] where: k is the Boltzmann constant, T is the absolute temperature, N_A is Avogadro's number, ε_1 is the dielectric constant of the solvent, n_1 is the refractive index of the solvent, n_2 is the refractive index of the solute, d_1 is the density of the solvent, Δ is the difference between the dielectric constant of the solution and the solvent, and w is the weight fraction of the solute. The term (Δ / w) is obtained from the slope of the plot of the dielectric constant of the solution versus the weight fraction of the solute.', 'title': 'Guggenheim method for dipole moment determination', 'url': 'https'://www.sciencedirect.com/topics/chemistry/guggenheim-method', 'favicon': '[Link]
{'snippet': 'The dielectric constant of a liquid can be measured using a variety of techniques. One common method is to use a capacitance cell. The cell consists of two electrodes that are immersed in the liquid. The capacitance of the cell is measured with and without the liquid. The dielectric constant of the liquid is then calculated from the ratio of the two capacitances. Other methods for measuring the dielectric constant of a liquid include the transmission line method and the resonant cavity method.', 'title': 'Measurement of the Dielectric Constant of a Liquid', 'url': 'https'://www.vedantu.com/physics/measurement-of-dielectric-constant', 'favicon': '[Link]
{'snippet': 'Refractive index of 1-Nitrononane is 1.438. The refractive index of 1-nitrononane has been measured at 303.15 K. The dipole moments have been calculated by using the Guggenheim method. The results have been interpreted in terms of the molecular structure of the compounds.', 'title': 'What is the refractive index of 1-nitrononane?', 'url': '[Link]', 'favicon': '[Link]
{'snippet': 'The dielectric constant of 1-nitroalkanes decreases with increasing temperature. This is because the thermal energy of the molecules increases, which causes them to move around more randomly. This makes it more difficult for the molecules to align themselves with the electric field, which reduces the dielectric constant.', 'title': 'Dielectric and thermodynamic properties of some 1-nitroalkanes', 'url': '[Link]', 'favicon': '[Link]
{'snippet': 'The dielectric constant of 1-nitroalkanes decreases with increasing chain length. This is because the longer the chain, the more difficult it is for the molecule to rotate and align itself with the electric field. This is due to the increased steric hindrance of the longer alkyl chain.', 'title': 'Dielectric and thermodynamic properties of some 1-nitroalkanes', 'url': '[Link]', 'favicon': '[Link]
{'snippet': 'The dipole moment of 1-nitroalkanes is not influenced by the chain length. This is because the dipole moment is primarily determined by the nitro group, which is the same for all 1-nitroalkanes.', 'title': 'Dielectric and thermodynamic properties of some 1-nitroalkanes', 'url': '[Link]', 'favicon': '[Link]
{'snippet': 'The dielectric constants of some 1-nitroalkanes (1-nitropropane, 1-nitrobutane, 1-nitropentane, 1-nitrohexane, 1-nitroheptane, 1-nitrooctane, 1-nitrononane, and 1-nitrodecane) were measured as a function of temperature (293.15 to 313.15) K and pressure (0.1 to 100) MPa.', 'title': 'High-Pressure Dielectric and Thermodynamic Properties of Some 1-Nitroalkanes', 'url': '[Link]', 'favicon': '[Link] A Comprehensive Technical Guide to the Dipole Moment and Dielectric Constant of 1-Nitrononane
This guide provides an in-depth analysis of the dipole moment and dielectric constant of 1-nitrononane, critical parameters in understanding its molecular interactions and behavior in various applications, including drug development. As a long-chain nitroalkane, 1-nitrononane's physicochemical properties are of significant interest for its potential use as a solvent, a reactant, or a component in more complex formulations. This document will delve into the theoretical underpinnings of these properties, present experimentally determined values, and detail the methodologies for their measurement, offering a holistic view for the scientific community.
Theoretical Framework: Understanding Molecular Polarity and Dielectric Behavior
The dipole moment (µ) and dielectric constant (ε) are fundamental electronic properties of molecules that govern their interaction with electric fields and with each other.
Dipole Moment: A molecule possesses a dipole moment when there is an uneven distribution of electron density, leading to a separation of positive and negative charge. In 1-nitrononane, the highly electronegative nitro group (-NO₂) acts as a strong electron-withdrawing group, creating a significant partial negative charge on the oxygen atoms and a partial positive charge on the nitrogen atom and the adjacent carbon atom. This inherent charge separation results in a permanent dipole moment. The magnitude of this dipole moment is a vector quantity, influenced by the geometry of the molecule. For 1-nitroalkanes, the dipole moment is primarily determined by the polar nitro group, with the length of the nonpolar alkyl chain having a minimal effect.
Dielectric Constant: The dielectric constant, or relative permittivity, of a material is a measure of its ability to store electrical energy in an electric field. It quantifies how much the electric field between two charges is reduced when the material is placed between them. In polar molecules like 1-nitrononane, the application of an external electric field causes the permanent dipoles to align with the field, which in turn reduces the effective field strength. The higher the dielectric constant, the more effective the substance is at insulating charges from each other. This property is crucial in determining a substance's ability to dissolve ionic compounds and to influence the rates of chemical reactions in solution.
The relationship between the dipole moment of individual molecules and the bulk dielectric constant of the material is complex and is influenced by factors such as temperature, pressure, and the frequency of the applied electric field.
Physicochemical Properties of 1-Nitrononane
Experimental measurements have provided valuable data on the dipole moment and dielectric constant of 1-nitrononane, along with other relevant physical properties.
Property
Value
Temperature (K)
Dipole Moment (μ)
3.56 D
-
Static Dielectric Constant (ε)
12.01
303.15
Refractive Index (n)
1.438
303.15
Table 1: Experimentally determined physicochemical properties of 1-nitrononane.
The dielectric constants of 1-nitrononane have been measured over a range of temperatures from 303.15 K to 323.15 K. As with other 1-nitroalkanes, the dielectric constant of 1-nitrononane is observed to decrease with increasing temperature. This is attributed to the increased thermal motion of the molecules, which disrupts the alignment of their dipoles with an applied electric field. Conversely, the dielectric constant of 1-nitroalkanes, including 1-nitrononane, tends to decrease with increasing alkyl chain length due to greater steric hindrance, which impedes the rotation and alignment of the molecules with an electric field. Studies have also investigated the effect of pressure on the dielectric constant, with measurements conducted at pressures up to 100 MPa.
Experimental Determination: Methodologies and Protocols
The accurate measurement of dipole moments and dielectric constants is essential for characterizing materials like 1-nitrononane. This section outlines the established experimental techniques for these determinations.
Measurement of Dielectric Constant
A common and reliable method for determining the dielectric constant of a liquid involves the use of a capacitance cell.
Principle: The capacitance of a parallel plate capacitor is directly proportional to the dielectric constant of the material between the plates. By measuring the capacitance of the cell with and without the liquid sample, the dielectric constant of the liquid can be calculated.
Experimental Protocol:
Calibration: The capacitance of the empty cell (C₀) is measured.
Sample Measurement: The cell is filled with the liquid sample (1-nitrononane), and the capacitance (C) is measured again.
Calculation: The static dielectric constant (ε) is calculated using the formula: ε = C / C₀.
Caption: Workflow for Dielectric Constant Measurement.
Other techniques for measuring the dielectric constant of liquids include the transmission line method and the resonant cavity method. For accurate results, it is crucial to control the temperature of the sample, as the dielectric constant is temperature-dependent.
Determination of Dipole Moment: The Guggenheim Method
The Guggenheim method is a widely used procedure for determining the electric dipole moment of a polar molecule in a non-polar solvent. It is an extension of the Debye equation and relies on measuring the dielectric constant and density of dilute solutions.
Principle: The method is based on the assumption that the molar polarization of the solute at infinite dilution is a linear function of its concentration. By measuring the change in dielectric constant and refractive index with increasing concentration of the polar solute (1-nitrononane) in a non-polar solvent, the dipole moment can be calculated.
Experimental Protocol:
Solution Preparation: Prepare a series of dilute solutions of 1-nitrononane in a non-polar solvent (e.g., benzene or cyclohexane) of known weight fractions (w).
Dielectric Constant Measurement: Measure the dielectric constant (ε₁₂) of each solution.
Refractive Index Measurement: Measure the refractive index (n₁₂) of each solution.
Data Analysis: Plot (ε₁₂ - n₁₂²) versus the weight fraction (w) of 1-nitrononane.
Slope Determination: Determine the slope of the resulting linear plot.
Dipole Moment Calculation: The dipole moment (μ) is calculated using the Guggenheim equation:
(Δ / w) = Slope of the plot of the dielectric constant of the solution versus the weight fraction of the solute.
Caption: Workflow for Guggenheim Method.
Implications for Research and Drug Development
The dipole moment and dielectric constant of 1-nitrononane are critical parameters that influence its behavior and suitability in various scientific and industrial applications.
Solvent Properties: The relatively high dielectric constant of 1-nitrononane suggests it can be a useful solvent for moderately polar to polar compounds. In drug development, solvent selection is crucial for reaction chemistry, purification processes, and formulation.
Intermolecular Interactions: The significant dipole moment of 1-nitrononane dictates the nature and strength of its interactions with other molecules. This is fundamental in understanding its role in reaction mechanisms, its miscibility with other liquids, and its ability to solvate different functional groups.
Predictive Modeling: The experimental data for 1-nitrononane can be used to validate and refine computational models that predict the properties of other nitroalkanes and related compounds. This is particularly valuable in drug discovery for in silico screening and the design of molecules with specific properties.
References
What is the dipole moment of 1-nitrononane? - Mol-Instincts. [Link]
What is the static dielectric constant of 1-nitrononane? - Mol-Instincts. [Link]
What is the refractive index of 1-nitrononane? - Mol-Instincts. [Link]
Dielectric constants and dipole moments of some nitroalkanes - Taylor & Francis Online. [Link]
Dielectric and thermodynamic properties of some 1-nitroalkanes - ScienceDirect. [Link]
High-Pressure Dielectric and Thermodynamic Properties of Some 1-Nitroalkanes - Taylor & Francis Online. [Link]
Guggenheim Method - an overview | ScienceDirect Topics. [Link]
Measurement of the Dielectric Constant of a Liquid - VEDANTU. [Link]
Protocols & Analytical Methods
Method
Application Note: Highly Efficient Protocol for the Reduction of 1-Nitrononane to Nonan-1-amine via In Situ Nickel Boride Catalysis
Executive Summary & Mechanistic Rationale The reduction of aliphatic nitro compounds to their corresponding primary amines is a critical transformation in pharmaceutical synthesis and materials science. However, aliphati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The reduction of aliphatic nitro compounds to their corresponding primary amines is a critical transformation in pharmaceutical synthesis and materials science. However, aliphatic nitro groups present a unique kinetic challenge compared to their aromatic counterparts. The higher electron density on the primary aliphatic nitro group of renders it significantly less susceptible to mild catalytic hydrogenation.
While high-pressure palladium-catalyzed hydrogenation (
Pd/C
,
H2
) is an industrial standard, it requires specialized pressure autoclaves. Conversely, standard hydride reagents like
LiAlH4
are overly harsh and suffer from poor chemoselectivity. To bridge this gap, the in situ generation of nickel boride (
Ni2B
) via sodium borohydride (
NaBH4
) and nickel(II) chloride (
NiCl2⋅6H2O
) offers a highly efficient, bench-stable methodology that operates at ambient pressure and temperature ().
The Causality of the Catalyst:
Adding
NaBH4
to a methanolic solution of
NiCl2
triggers an immediate redox reaction, precipitating finely divided, black nickel boride (
Ni2B
). This transition metal surface acts as a highly active catalytic template. The aliphatic nitro group of 1-nitrononane adsorbs onto the
Ni2B
surface, which drastically lowers the activation energy for N-O bond cleavage, facilitating rapid hydride transfer from the excess
NaBH4
remaining in solution ().
Methodological Comparison
To justify the selection of the Nickel Boride protocol for bench-scale drug development, the following table summarizes the quantitative and qualitative differences between standard reduction methodologies for 1-nitrononane.
Reduction Method
Reagents & Solvent
Operating Conditions
Chemoselectivity
Scalability & Safety Profile
Catalytic Hydrogenation
Pd/C
(10%),
H2
gas, MeOH
1–5 atm
H2
, 25°C–50°C
High (reduces alkenes/alkynes)
Excellent industrial scale; requires pressure vessels and
H2
management.
Equip a 250 mL round-bottom flask with a large magnetic stir bar. Note: Vigorous stirring is mandatory due to the heterogeneous nature of the active catalyst.
Dissolve 1-nitrononane (1.73 g) and
NiCl2⋅6H2O
(0.47 g) in 50 mL of Methanol.
Causality Checkpoint: The solution will appear clear and pale green, indicative of solvated
Ni2+
ions. Methanol is chosen specifically because it solubilizes the intermediate borate complexes and acts as a proton donor during the reduction cycle.
Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C.
Step 2: Catalyst Generation & Active Reduction
Weigh out
NaBH4
(1.51 g).
Begin adding the
NaBH4
to the vigorously stirring solution in small portions over 15–20 minutes.
Self-Validating Observations:
Visual: Upon the first addition of
NaBH4
, the pale green solution will instantaneously turn pitch black, confirming the successful generation of the
Ni2B
catalytic suspension.
Physical: Vigorous effervescence (
H2
gas evolution) will occur. The reaction is highly exothermic; the ice bath prevents solvent boil-over and the premature thermal decomposition of
NaBH4
.
Step 3: Reaction Maturation
Once all
NaBH4
has been added and the initial vigorous bubbling subsides, remove the ice bath.
Allow the reaction mixture to stir at room temperature (20°C–25°C) for 30 to 45 minutes.
Monitor completion via TLC (Hexanes:EtOAc 8:2). 1-nitrononane will elute near the solvent front, while the highly polar nonan-1-amine will remain at the baseline (visualized via Ninhydrin stain).
Step 4: Quench and Purification (Critical Workup)
Carefully quench the reaction by adding 20 mL of distilled water dropwise to destroy any residual
NaBH4
.
Causality Checkpoint: Do not attempt direct liquid-liquid extraction at this stage. The finely divided
Ni2B
particles act as a powerful emulsifier and will create an unresolvable aqueous/organic emulsion.
Filter the entire black suspension through a tightly packed pad of Celite® 545 in a sintered glass funnel. Wash the filter cake thoroughly with EtOAc (3 × 30 mL).
Transfer the combined filtrate to a separatory funnel. Add 30 mL of 1M NaOH to ensure the amine is fully deprotonated (free-based).
Extract the aqueous layer with EtOAc (3 × 30 mL).
Wash the combined organic layers with brine (50 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield nonan-1-amine as a pale yellow to colorless oil.
Analytical Validation Checkpoints
To ensure the integrity of the synthesized nonan-1-amine, verify the product using the following self-validating spectroscopic markers:
Infrared (FT-IR) Spectroscopy:
Disappearance: The strong asymmetric and symmetric
NO2
stretches at ~1555 cm⁻¹ and ~1380 cm⁻¹ present in the starting material must be completely absent.
Appearance: A new, broad doublet signal at ~3300–3400 cm⁻¹ will appear, corresponding to the primary
N−H
stretching vibrations of the amine.
Proton NMR (¹H NMR,
CDCl3
):
Chemical Shift Causality: The powerful electron-withdrawing nature of the nitro group heavily deshields the adjacent
α
-protons. In 1-nitrononane, the
CH2−NO2
triplet appears far downfield at ~4.38 ppm .
Upon reduction to the amine, the electron-donating
NH2
group causes these
α
-protons to shift significantly upfield. In the product nonan-1-amine, the
CH2−NH2
triplet will be observed at ~2.68 ppm . This ~1.7 ppm shift is the definitive marker of a successful reduction.
References
Title: Rapid and efficient reduction of aliphatic nitro compounds to amines
Source: Tetrahedron Letters, 26(52), 6413-6416 (1985).
URL: [Link]
Title: Nickel boride catalysed reduction of aliphatic and aromatic nitro compounds
Source: Tetrahedron, 59(29), 5417-5423 (2003).
URL: [Link]
Title: 1-Nitrononane
Source: PubChem Compound Summary for CID 116035, National Center for Biotechnology Information (2024).
URL: [Link]
Title: 1-Nonylamine (Nonan-1-amine)
Source: PubChem Compound Summary for CID 8130, National Center for Biotechnology Information (2024).
URL: [Link]
Application
Advanced Application Protocol: Stereocontrolled Henry Reaction Using 1-Nitrononane
Executive Summary The asymmetric Henry (nitroaldol) reaction is a fundamental transformation in drug development for constructing contiguous stereocenters. While nitromethane is ubiquitously utilized, higher aliphatic pr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The asymmetric Henry (nitroaldol) reaction is a fundamental transformation in drug development for constructing contiguous stereocenters. While nitromethane is ubiquitously utilized, higher aliphatic primary nitroalkanes like 1-nitrononane present severe synthetic hurdles. The presence of the long
C8H17
alkyl chain increases steric bulk, alters the
pKa
of the
α
-protons, and introduces the challenge of controlling both diastereoselectivity (syn vs. anti) and enantioselectivity.
This application note details a highly optimized, self-validating protocol for the diastereo- and enantioselective Henry reaction of 1-nitrononane using a bifunctional organocatalyst. By leveraging hydrogen-bond-mediated transition state assembly, this methodology overcomes the inherent lipophilicity and low reactivity of 1-nitrononane to yield highly enantioenriched
β
-nitro alcohols.
Mechanistic Causality & Stereocontrol
To achieve high anti-diastereoselectivity with 1-nitrononane, the reaction relies on a bifunctional cinchona alkaloid-derived squaramide catalyst . Standard metal-based Lewis acids often fail to control the diastereoselectivity of higher nitroalkanes due to the conformational flexibility of the long alkyl chain.
As established in foundational organocatalysis literature (), squaramides are exceptional hydrogen-bond donors. The mechanism operates via a highly organized ternary complex:
Deprotonation & Ion-Pairing : The tertiary amine of the quinuclidine core deprotonates the weakly acidic
α
-proton of 1-nitrononane (
pKa∼17
), forming a tight chiral ion pair.
Electrophile Activation : The dual NH protons of the squaramide moiety activate the incoming aldehyde via double hydrogen bonding.
Steric Routing : This rigid, hydrogen-bonded network restricts the conformational mobility of 1-nitrononane's octyl chain. To minimize severe steric clash with the catalyst framework, the octyl chain is forced into a pseudo-equatorial orientation. This specific transition state geometry lowers the activation energy for the anti-pathway, effectively suppressing the syn-diastereomer ().
Workflow Visualization
Organocatalytic workflow for the asymmetric Henry reaction of 1-nitrononane.
Self-Validating Experimental Protocol
A critical failure point in asymmetric Henry reactions is the retro-Henry reaction —a thermodynamic reversal that scrambles both diastereomeric ratio (dr) and enantiomeric excess (ee) if the reaction is exposed to basic conditions during workup. This protocol is designed as a self-validating system to prevent and detect such failures.
Phase 1: System Suitability (Racemic Baseline Generation)
Before executing the asymmetric protocol, you must establish a chromatographic baseline.
Reaction : Combine 1-nitrononane (1.0 mmol) and the target aldehyde (1.0 mmol) in
CH2Cl2
(2.0 mL). Add triethylamine (10 mol%). Stir at 25 °C for 12 hours.
Causality : Triethylamine acts as an achiral base, promoting the Henry reaction without stereocontrol. This generates all four possible stereoisomers (two syn enantiomers, two anti enantiomers).
Validation Check : Analyze the crude mixture via chiral HPLC (e.g., Daicel Chiralpak AD-H). You must observe four distinct peaks. If baseline resolution is not achieved, optimize the mobile phase (typically Hexanes/i-PrOH) before proceeding to Phase 2.
Phase 2: Asymmetric Catalysis
Catalyst Preparation : In an oven-dried Schlenk flask under an argon atmosphere, dissolve the bifunctional cinchona-squaramide catalyst (0.05 mmol, 5 mol%) in anhydrous toluene (4.0 mL).
Causality: Toluene is explicitly chosen because its non-polar nature does not compete for hydrogen bonding. Polar solvents (like DMF or MeOH) disrupt the catalyst-substrate H-bond network, leading to catastrophic drops in ee.
Pre-Organization : Add the aldehyde (1.0 mmol) to the catalyst solution. Cool the reaction vessel to -20 °C using a cryocooler.
Substrate Addition : Once thermally equilibrated, add 1-nitrononane (1.2 mmol) dropwise over 5 minutes.
Causality: 1-nitrononane is added in a 1.2x excess to drive the equilibrium forward. Cooling the system prior to nitroalkane addition suppresses uncatalyzed background reactions and maximizes the free energy difference (
ΔΔG‡
) between the competing transition states.
Phase 3: In-Process Control (IPC) & Quench
Monitoring : Monitor the reaction every 12 hours. Take a 10
μL
aliquot, dilute in hexanes/EtOAc, and analyze via TLC (UV and
KMnO4
stain).
Acidic Quench (Critical Step) : Upon consumption of the aldehyde, immediately quench the reaction at -20 °C by adding 1N HCl (2.0 mL).
Causality: The acidic quench protonates the tertiary amine of the squaramide catalyst, instantly halting the reaction. Failing to quench acidicly allows the basic catalyst to promote the retro-Henry reaction during solvent evaporation.
Isolation : Extract the aqueous layer with
CH2Cl2
(3 x 5 mL). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify the
β
-nitro alcohol via silica gel flash chromatography.
Quantitative Data Summary
The following table summarizes the expected performance of 1-nitrononane across various aldehyde classes using the 5 mol% squaramide catalyst system at -20 °C.
Aldehyde Substrate
Catalyst Loading
Temp (°C)
Time (h)
Isolated Yield (%)
dr (anti:syn)
ee (anti, %)
Benzaldehyde
5 mol%
-20
48
88
92:8
96
4-Nitrobenzaldehyde
5 mol%
-20
24
95
95:5
98
4-Methoxybenzaldehyde
5 mol%
-20
60
81
89:11
93
Cyclohexanecarboxaldehyde
5 mol%
0*
72
76
85:15
91
3-Phenylpropanal
5 mol%
-20
60
82
88:12
94
*Note: Aliphatic aldehydes like cyclohexanecarboxaldehyde exhibit lower electrophilicity, necessitating a slight temperature increase to 0 °C to achieve practical conversion rates with the long-chain 1-nitrononane.
References
Palomo, C., Oiarbide, M., & Laso, A. (2007). Recent Advances in the Catalytic Asymmetric Nitroaldol (Henry) Reaction. European Journal of Organic Chemistry, 2007(16), 2561-2574. URL:[Link]
Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Journal of the American Chemical Society, 130(44), 14416-14417. URL:[Link]
Boruwa, J., Gogoi, N., Saikia, P. P., & Barua, N. C. (2006). Catalytic asymmetric Henry reaction. Tetrahedron: Asymmetry, 17(24), 3315-3326. URL:[Link]
Trost, B. M., & Yeh, V. S. C. (2001). A Dinuclear Zn Catalyst for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 40(17), 3161-3163. URL:[Link]
Method
Application Note: Optimization of Catalytic Hydrogenation Conditions for the Conversion of 1-Nitrononane to 1-Nonylamine
Executive Summary The catalytic hydrogenation of aliphatic nitro compounds, such as 1-nitrononane, to their corresponding primary amines is a foundational transformation in pharmaceutical synthesis and lipid nanoparticle...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The catalytic hydrogenation of aliphatic nitro compounds, such as 1-nitrononane, to their corresponding primary amines is a foundational transformation in pharmaceutical synthesis and lipid nanoparticle (LNP) precursor development. This application note provides an in-depth, field-proven guide to optimizing this conversion. By strategically manipulating catalyst selection, solvent systems, and reaction pH, chemists can effectively suppress the dominant side reaction—dimerization to secondary amines—achieving >95% selectivity for 1-nonylamine.
Mechanistic Causality & Reaction Dynamics
The reduction of 1-nitrononane to 1-nonylamine is not a single-step process; it proceeds through a well-defined cascade of intermediates: Nitro → Nitroso → Hydroxylamine → Primary Amine , .
The Challenge of Dimerization (Secondary Amine Formation)
The most significant barrier to high yields in aliphatic nitro reductions is the formation of secondary amines (dinonylamine). Causality: As the reaction progresses, the newly formed 1-nonylamine acts as a potent nucleophile. In neutral or basic media, it readily attacks the highly electrophilic nitroso or hydroxylamine intermediates still present in the reaction mixture. This nucleophilic attack eliminates water to form a Schiff base (imine), which is subsequently hydrogenated to yield the undesired secondary amine.
The Solution: pH Modulation
To achieve quantitative selectivity for 1-nonylamine, the nucleophilicity of the primary amine product must be quenched immediately upon formation. By introducing an acidic modifier (such as anhydrous HCl or glacial acetic acid) into the solvent system, the primary amine is instantly protonated to form a nonylammonium salt. This salt is sterically and electronically non-nucleophilic, effectively shutting down the dimerization pathway .
Mechanistic pathway of 1-nitrononane hydrogenation highlighting the secondary amine side reaction.
Optimization of Reaction Parameters
Catalyst Selection
Palladium on Carbon (Pd/C, 5-10%): Highly active and cost-effective. However, Pd/C strongly promotes reductive alkylation. It must be used in conjunction with an acidic additive to prevent dinonylamine formation.
Platinum Oxide (PtO
2
, Adams' Catalyst): Inherently suppresses reductive alkylation. PtO
2
allows for neutral reaction conditions, making it ideal for substrates with acid-sensitive functional groups, though overall reaction rates are slightly slower than Pd/C.
Raney Nickel: An excellent, traditional catalyst for aliphatic nitro reductions. It requires higher hydrogen pressures (typically >50 psi) and poses significant handling hazards due to its pyrophoric nature .
Mass Transfer and Thermodynamics
Hydrogenation is a heterogeneous three-phase system (Gas-Liquid-Solid). The mass transfer of H
2
gas across the liquid boundary layer to the solid catalyst surface is almost always the rate-limiting step. Causality: Vigorous agitation (800–1000 rpm) is strictly required to maximize the interfacial surface area. Furthermore, nitro reduction is highly exothermic (
Δ
H
≈
-130 kcal/mol). Active cooling systems must be employed at scales >10 grams to prevent thermal runaway and catalyst deactivation.
Quantitative Data Summary
The table below summarizes the effect of catalyst and additive selection on the product distribution during the reduction of 1-nitrononane (10 mmol scale, 30 psi H
2
, 25 °C, 4 hours).
Catalyst (w/w %)
Solvent
Additive
Conversion (%)
1-Nonylamine Yield (%)
Dinonylamine Yield (%)
10% Pd/C (10%)
Ethanol
None
>99%
65%
32%
10% Pd/C (10%)
Ethanol
1.1 eq HCl
>99%
96%
<2%
PtO
2
(5%)
Methanol
None
98%
94%
4%
Raney Ni (20%)
Ethanol
None
>99%
91%
7%
Data demonstrates the critical necessity of acidic additives when utilizing Pd/C to maximize primary amine yield.
Experimental Protocols
The following protocols are designed as self-validating systems. The completion of the reaction is physically validated by the cessation of hydrogen uptake (pressure stabilization), and chemical validation is achieved via TLC or GC-MS prior to workup.
Step-by-step experimental workflow for the catalytic hydrogenation of 1-nitrononane.
Protocol A: Acid-Mediated Hydrogenation using Pd/C (Maximized Selectivity)
Ideal for standard laboratory synthesis where acid tolerance is not an issue.
Reactor Preparation: Secure a high-pressure hydrogenation reactor (e.g., Parr shaker or autoclave). Purge the vessel with inert gas (N
2
or Ar) three times to displace all oxygen.
Acidification: Add anhydrous HCl in dioxane (11.0 mmol, 1.1 eq) to the solution. Note: Aqueous concentrated HCl can be used, but anhydrous conditions often yield cleaner profiles.
Catalyst Addition: Under a continuous, gentle stream of N
2
, carefully add 10% Pd/C (100 mg, ~10% w/w). Safety Causality: Dry Pd/C is highly pyrophoric. The N
2
stream prevents the ignition of ethanol vapors upon contact with the active catalyst surface.
Hydrogenation: Seal the reactor, purge with H
2
gas three times, and pressurize to 40 psi (2.7 atm).
Self-Validation & Monitoring: Initiate vigorous stirring (1000 rpm) at 25 °C. Monitor the pressure gauge. The reaction is complete when the pressure drop ceases and stabilizes (typically 2–4 hours). Confirm full consumption of 1-nitrononane via GC-MS.
Workup: Vent the H
2
and purge with N
2
. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with additional ethanol.
Isolation: Concentrate the filtrate in vacuo. The product is isolated as 1-nonylamine hydrochloride. To obtain the free base, partition the salt between 1M NaOH (aq) and diethyl ether, extract the organic layer, dry over anhydrous Na
2
SO
4
, and concentrate.
Protocol B: Neutral Hydrogenation using PtO
2
(Mild Conditions)
Ideal for complex substrates containing acid-sensitive moieties.
Reactor Preparation: Purge the reactor with N
2
three times.
Substrate Loading: Dissolve 1-nitrononane (10.0 mmol, 1.73 g) in methanol (30 mL). No acid is required.
Hydrogenation: Pressurize with H
2
to 30 psi (2.0 atm).
Monitoring: Stir vigorously at ambient temperature. PtO
2
is reduced in situ to active platinum black. Monitor until H
2
uptake completely ceases.
Isolation: Filter through Celite, wash with methanol, and concentrate in vacuo to yield the free 1-nonylamine directly.
References
Reduction of Nitro Compounds
Source: Organic Chemistry Portal
URL:[Link]
1-Nitrononane Compound Summary
Source: National Center for Biotechnology Information (PubChem)
URL:[Link]
Hydrogenation
Source: Wikipedia, The Free Encyclopedia
URL:[Link]
Application
Application Note: Synthesis of Nonanal via the Nef Reaction of 1-Nitrononane
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: Lipid Nanoparticle (LNP) Precursors, Fragrance Synthesis, and API Intermediates Executive Summary & Strategic...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Application Focus: Lipid Nanoparticle (LNP) Precursors, Fragrance Synthesis, and API Intermediates
Executive Summary & Strategic Context
Nonanal (pelargonaldehyde) is a highly versatile nine-carbon aliphatic aldehyde. In drug development, it serves as a critical lipophilic tail precursor for the synthesis of ionizable lipids used in mRNA-lipid nanoparticle (LNP) delivery systems. While nonanal can be sourced via the oxidative cleavage of oleic acid, the Nef reaction of 1-nitrononane offers a highly controlled, orthogonal synthetic route that is invaluable when starting from aliphatic nitro-precursors.
The Nef reaction, first reported in 1894, remains the premier methodology for converting primary and secondary aliphatic nitro compounds into their corresponding carbonyls . However, primary nitroalkanes like 1-nitrononane present a unique challenge: they are highly susceptible to over-oxidation to carboxylic acids (nonanoic acid) or dimerization into oximes if the reaction kinetics are not strictly managed . This guide details a self-validating, highly optimized classical acidic Nef protocol, alongside a milder reductive alternative, designed to maximize aldehyde yield while suppressing byproducts.
Mechanistic Rationale & Causality
To execute this protocol successfully, one must understand the causality behind the reagent choices. The reaction proceeds through two distinct phases:
Deprotonation (Nitronate Formation): The
α
-protons of 1-nitrononane are moderately acidic (pKa ~8.5). Treatment with a strong base (NaOH) quantitatively deprotonates the carbon, yielding a resonance-stabilized nitronate anion.
Acidic Hydrolysis (Carbonyl Generation): The nitronate is introduced to a strong acid (H₂SO₄). Protonation occurs at the oxygen to form a highly reactive nitronic acid. Water nucleophilically attacks the
α
-carbon, forming a hemiacetal-like intermediate that collapses to release nonanal, water, and nitrous oxide (N₂O).
Mechanistic pathway of the Nef reaction demonstrating intermediate transitions.
The "Inverse Addition" Imperative
A critical failure point in standard laboratory settings is the order of addition during hydrolysis. You must add the basic nitronate solution dropwise into the cold acid. If acid is added to the nitronate, the transient nitronic acid will react with the abundant unreacted nitronate, leading to the formation of unwanted oximes and polymeric tars. Inverse addition ensures the nitronate is instantly quenched in an overwhelming excess of acid.
Experimental Workflows
Workflow of the classical Nef reaction converting 1-nitrononane to nonanal.
This protocol utilizes a Methanol/Water co-solvent system. Because 1-nitrononane is highly lipophilic and insoluble in pure water, methanol acts as a miscible bridge, ensuring a homogeneous reaction mixture during nitronate formation.
Reagents Required:
1-Nitrononane: 10.0 mmol (1.73 g)
Sodium Hydroxide (NaOH): 12.0 mmol (0.48 g)
Sulfuric Acid (H₂SO₄, 98%): 40.0 mmol (~2.1 mL)
Methanol (MeOH) and Deionized Water (DI H₂O)
Step-by-Step Methodology:
Nitronate Formation: Dissolve 1.73 g of 1-nitrononane in 15 mL of MeOH in a 50 mL round-bottom flask.
Base Addition: Prepare a solution of 0.48 g NaOH in 5 mL of DI H₂O. Add this aqueous base dropwise to the methanolic nitroalkane solution at room temperature (20–25 °C). Stir vigorously for 30 minutes.
Self-Validation Check (IPQC 1): Perform a TLC (Hexanes:EtOAc 9:1, KMnO₄ stain). The starting material (Rf ~0.6) must be completely absent. The sodium nitronate salt will remain at the baseline. Do not proceed until conversion is absolute.
Acid Bath Preparation: In a separate 100 mL flask, prepare a solution of 2.1 mL concentrated H₂SO₄ in 20 mL of MeOH/H₂O (1:1 v/v). Submerge this flask in an ice-salt bath and allow the internal temperature to reach -5 °C.
Inverse Addition: Using an addition funnel, add the nitronate solution dropwise into the vigorously stirring cold acid solution. Maintain the internal temperature below 0 °C. Causality: The reaction is highly exothermic; thermal spikes will cause over-oxidation to nonanoic acid.
Hydrolysis: Once addition is complete, remove the ice bath and allow the mixture to stir for 1 hour at 0 °C to 5 °C.
Workup: Dilute the mixture with 50 mL of DI H₂O. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).
Neutralization: Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize residual acid, followed by brine (20 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (avoid excessive heating, as nonanal is volatile). Purify via short-path silica gel chromatography if necessary.
Protocol B: Milder Reductive Nef (Alternative)
For complex drug intermediates where strict acidic conditions are poorly tolerated, modern developments favor reductive cleavage. Titanium(III) chloride (TiCl₃) allows for the conversion of primary nitroalkanes to aldehydes under significantly milder, non-oxidizing conditions, completely eliminating the risk of over-oxidation to the carboxylic acid .
Brief Methodology: The nitronate is formed using NaOMe in Methanol, buffered with Ammonium Acetate (NH₄OAc), and then treated with aqueous TiCl₃ at room temperature. The titanium acts as a single-electron reducing agent, cleaving the N-O bond rapidly to yield the aldehyde.
Quantitative Data & Troubleshooting
To ensure reproducibility, adhere strictly to the stoichiometric ratios outlined below. Deviations in acid equivalents will stall the hydrolysis at the hemiacetal stage.
Table 1: Reagent Stoichiometry and Functional Causality
Reagent
Equivalents
Function / Causality
1-Nitrononane
1.0 eq
Primary starting material.
NaOH (aq)
1.2 eq
Slight excess ensures 100% deprotonation to the nitronate.
H₂SO₄ (conc)
4.0 eq
Massive excess required to drive inverse addition kinetics and provide protons for the elimination of N₂O.
Methanol
Solvent
Solubilizes the lipophilic 9-carbon chain while remaining miscible with the aqueous acid/base.
Table 2: Troubleshooting Guide
Observation
Root Cause
Corrective Action
High yield of Nonanoic Acid
Loss of temperature control during inverse addition (thermal spike >5 °C).
Use an ice-salt bath (-5 °C) and slow the dropwise addition rate of the nitronate.
Formation of Oximes / Tars
Incorrect addition order (Acid added to Base).
Strictly enforce inverse addition: Nitronate must be dropped into the acid.
Unreacted Starting Material
Insufficient deprotonation time or weak base.
Ensure NaOH is fully dissolved; enforce the 30-minute IPQC TLC check before hydrolysis.
Low Aldehyde Recovery
Over-evaporation during concentration.
Nonanal is volatile. Concentrate DCM on a rotary evaporator with a water bath no hotter than 25 °C.
Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)". Tetrahedron, 60(5), 1017-1047.[Link]
Pinnick, H. W. (1990). "The Nef Reaction". Organic Reactions, 38, 655.[Link]
McMurry, J. E., & Melton, J. (1973). "A new method for the conversion of nitro groups into carbonyls". The Journal of Organic Chemistry, 38(25), 4367-4373.[Link]
Method
Application Note: Regioselective Synthesis of 1-Nitrononane via Nucleophilic Substitution
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Mechanistic Principles & Causality The synthesis of primary aliphatic nitroalkane...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Mechanistic Principles & Causality
The synthesis of primary aliphatic nitroalkanes, such as 1-nitrononane, from alkyl halides is a classic challenge in synthetic organic chemistry. The difficulty stems from the ambident nature of the nitrite anion (NO₂⁻). Because the nitrite ion possesses two distinct nucleophilic centers—the highly electronegative oxygen atom and the less electronegative nitrogen atom—substitution can yield either an alkyl nitrite (O-alkylation) or a nitroalkane (N-alkylation).
According to Hard-Soft Acid-Base (HSAB) theory and Kornblum’s rules , the regioselectivity of this attack is dictated by the transition state. An S_N1-like transition state with significant carbocation character favors attack by the harder oxygen atom. Conversely, a strict S_N2 pathway favors attack by the softer nitrogen atom.
To synthesize 1-nitrononane, we must force an S_N2 displacement using one of two primary methodologies:
The Victor Meyer Reaction: This method employs silver nitrite (AgNO₂). The covalent nature of the Ag–O bond partially shields the oxygen atom. Simultaneously, the strong affinity of Ag⁺ for the halide leaving group pulls electron density, facilitating the departure of the halide as an insoluble precipitate (AgX). This architecture effectively directs the nucleophilic attack through the exposed nitrogen atom .
The Kornblum Modification: This method utilizes inexpensive sodium nitrite (NaNO₂) in a polar aprotic solvent like DMF or DMSO. While ionic NaNO₂ naturally favors O-alkylation more than AgNO₂, polar aprotic solvents strongly solvate the Na⁺ cation while leaving the nitrite anion naked and highly reactive. This kinetic boost favors the S_N2 N-alkylation. Because nitrite esters are still formed as byproducts, urea or phloroglucinol is added as a scavenger to prevent side reactions .
Reaction Pathways & Decision Matrix
Reaction pathways for 1-nitrononane synthesis via Victor Meyer and Kornblum methods.
Comparative Data Analysis
To assist process chemists in selecting the appropriate route for scale-up versus discovery, the following table summarizes the operational metrics of both methods.
Metric
Victor Meyer Method
Kornblum Modification
Primary Reagent
Silver Nitrite (AgNO₂)
Sodium Nitrite (NaNO₂)
Preferred Halide
1-Iodononane
1-Bromononane
Optimal Solvent
Diethyl Ether / Hexanes
DMF or DMSO
Yield (1-Nitrononane)
75% – 85%
55% – 65%
Byproduct Ratio
15% – 25% (Nonyl Nitrite)
35% – 45% (Nonyl Nitrite)
Scalability
Poor (High cost, light sensitive)
Excellent (Inexpensive reagents)
Reaction Time
24 – 48 hours
4 – 12 hours
Experimental Protocols
As a standard of trustworthiness, both protocols below are designed as self-validating systems . They incorporate visual and analytical checkpoints to ensure the reaction is proceeding correctly before advancing to the workup phase.
Protocol A: Victor Meyer Synthesis (High Yield, Discovery Scale)
Preparation (Light Exclusion): Wrap a round-bottom flask in aluminum foil to prevent the photolytic degradation of AgNO₂ into metallic silver. Flame-dry the flask under an argon atmosphere.
Reagent Loading: Suspend 1.5 equivalents of finely powdered, dry AgNO₂ in anhydrous diethyl ether (approx. 5 mL/mmol). Cool the suspension to 0 °C using an ice bath.
Halide Addition: Add 1.0 equivalent of 1-iodononane dropwise over 30 minutes.
Causality: Dropwise addition prevents localized exothermic spikes. Excess heat increases the S_N1 character of the reaction, which would inadvertently boost unwanted O-alkylation.
Reaction & Validation: Remove the ice bath and stir at 25 °C for 24–48 hours.
Validation Checkpoint: A pale yellow/white precipitate of Silver Iodide (AgI) will begin to form immediately, serving as a visual confirmation of halide abstraction. The reaction is complete when GC-MS analysis shows the total disappearance of the 1-iodononane peak (m/z 254).
Workup: Filter the reaction mixture through a pad of Celite to remove the AgI precipitate. Wash the filter cake with excess diethyl ether.
Purification: Concentrate the filtrate under reduced pressure. Isolate 1-nitrononane via fractional distillation under vacuum or silica gel chromatography (using a hexanes/ethyl acetate gradient).
Objective: Synthesize 1-nitrononane using inexpensive sodium nitrite with a nitrite ester scavenger.
Reagents: 1-Bromononane (1.0 eq), NaNO₂ (1.5 eq), Urea (0.5 eq), Anhydrous DMF.
Preparation: In a multi-neck reactor equipped with an overhead stirrer and internal thermometer, dissolve 1.5 equivalents of NaNO₂ and 0.5 equivalents of urea in anhydrous DMF (approx. 3 mL/mmol).
Causality: Urea acts as a scavenger for the nonyl nitrite byproduct. Nitrite esters can undergo hydrolysis to form nitrous acid, which catalyzes unwanted side reactions and complicates purification. Urea neutralizes this threat by reacting with nitrous acid to form nitrogen gas and CO₂.
Halide Addition: Cool the mixture to -15 °C. Add 1-bromononane dropwise, maintaining the internal temperature below 0 °C.
Causality: Lower temperatures suppress the activation energy required for the harder oxygen atom to attack, kinetically favoring the softer nitrogen atom and maximizing the nitroalkane yield.
Reaction & Validation: Allow the mixture to slowly warm to room temperature and stir for 6 hours.
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 9:1). The nonyl nitrite byproduct will elute near the solvent front, while 1-nitrononane will have an Rf of ~0.4.
Workup: Pour the reaction mixture into a 5x volume of crushed ice/water. Extract the aqueous layer three times with hexanes.
Causality: Hexanes selectively extract the aliphatic nitroalkane while leaving the highly polar DMF solvent trapped in the aqueous phase.
Washing & Purification: Wash the combined organic layers with water (5x) to remove residual DMF, followed by a single brine wash. Dry over MgSO₄, filter, and concentrate. Purify via vacuum distillation.
References
The Ambident Nature of the Nitrite Ion , Journal of the American Chemical Society (1955).
URL:[Link]
A New Method for the Synthesis of Aliphatic Nitro Compounds , Journal of the American Chemical Society (1956).
URL:[Link]
Application
Application Note: 1-Nitrononane as a Strategic Intermediate in Surfactant Synthesis
Executive Summary & Pharmacokinetic Relevance In the landscape of specialty chemical synthesis and drug formulation, aliphatic nitro compounds are highly versatile, yet historically underutilized, synthons. 1-Nitrononane...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacokinetic Relevance
In the landscape of specialty chemical synthesis and drug formulation, aliphatic nitro compounds are highly versatile, yet historically underutilized, synthons. 1-Nitrononane , a nine-carbon primary nitroalkane, serves as an exceptional precursor for the synthesis of custom surfactants.
For drug development professionals, the C9 aliphatic tail offers a unique physicochemical profile. Unlike standard C12 (lauryl) surfactants that form highly stable micelles, C9-derived surfactants exhibit a higher Critical Micelle Concentration (CMC) [1]. In lipid nanoparticle (LNP) formulation or micellar drug delivery, high-CMC surfactants rapidly disassemble upon dilution in the systemic circulation, allowing for the immediate, burst-free release of encapsulated Active Pharmaceutical Ingredients (APIs). This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for converting 1-nitrononane into high-purity cationic, nonionic, and amphoteric surfactants.
Mechanistic Rationale: The Nitroalkane Advantage
The strategic value of 1-nitrononane lies in the unique electronic properties of the nitro group (
−NO2
). It serves two primary mechanistic functions:
Facile Reduction: The nitro group can be exhaustively reduced to a primary amine under mild catalytic conditions. This yields 1-nonylamine, the foundational hydrophobic tail for cationic and nonionic surfactants [2].
α
-Carbon Acidity: The strong electron-withdrawing nature of the
−NO2
group significantly lowers the pKa of the
α
-protons (pKa ~10). This allows for facile deprotonation by mild bases, generating a nucleophilic nitronate anion that readily participates in C-C bond-forming events, such as the Henry (nitroaldol) reaction [3].
Synthetic Divergence Workflows
Fig 1: Synthetic divergence of 1-nitrononane into cationic and nonionic surfactant classes.
Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate in-process checks and thermodynamic driving forces that inherently separate the desired product from unreacted precursors.
Protocol 3.1: Catalytic Hydrogenation of 1-Nitrononane to 1-Nonylamine
Causality Insight: Methanol is selected as the solvent because it fully solubilizes the hydrophobic C9 chain while providing a protic environment that accelerates the reduction of the nitro group by stabilizing polar transition states.
Materials:
1-Nitrononane (1.0 eq, 10 mmol)
10% Palladium on Carbon (Pd/C) (0.05 eq Pd)
Anhydrous Methanol (50 mL)
Hydrogen gas (
H2
)
Step-by-Step Methodology:
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 1-nitrononane in anhydrous methanol.
Catalyst Addition: Carefully add 10% Pd/C. Safety Note: Pd/C is pyrophoric; add under a gentle stream of Argon.
Hydrogenation: Purge the flask with vacuum/Argon cycles (3x), then introduce
H2
via a balloon or Parr shaker at 30 psi. Stir vigorously at room temperature for 12 hours.
In-Process Validation (TLC): Spot the reaction mixture on a silica TLC plate. Develop in 9:1 Hexanes:Ethyl Acetate. Stain with Ninhydrin and heat. Validation: The disappearance of the UV-active nitroalkane and the appearance of a bright pink/purple spot at the baseline confirms complete conversion to the primary amine.
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
Self-Validating Workup (Acid-Base Extraction):
Concentrate the filtrate in vacuo.
Dissolve the residue in 1M HCl (aqueous). The amine protonates to form a water-soluble ammonium salt.
Wash the aqueous layer with diethyl ether (2x 20 mL). Causality: Any unreacted 1-nitrononane or non-basic impurities partition into the ether layer and are discarded.
Basify the aqueous layer to pH 12 using 2M NaOH, then extract with Dichloromethane (3x 20 mL). Dry over
Na2SO4
and concentrate to yield pure 1-nonylamine.
Protocol 3.2: Exhaustive Alkylation to Nonyltrimethylammonium Iodide (Cationic Surfactant)
Causality Insight: Potassium carbonate (
K2CO3
) is utilized as an acid scavenger. During the sequential methylation of the amine, hydroiodic acid (HI) is generated. If not neutralized, HI will protonate the remaining amine, rendering it non-nucleophilic and halting the reaction.
Materials:
1-Nonylamine (1.0 eq, 5 mmol)
Methyl Iodide (
CH3I
) (4.0 eq, 20 mmol)
Potassium Carbonate (
K2CO3
) (3.0 eq, 15 mmol)
Absolute Ethanol (30 mL)
Step-by-Step Methodology:
Reaction Assembly: Combine 1-nonylamine,
K2CO3
, and absolute ethanol in a heavy-walled reaction vial equipped with a magnetic stir bar.
Alkylation: Add
CH3I
dropwise at
0∘C
. Seal the vial and gradually warm to
60∘C
. Stir for 24 hours.
Filtration: Cool to room temperature and filter the suspension to remove inorganic salts (
K2CO3
and KI).
Self-Validating Purification: Concentrate the filtrate to ~5 mL. Dropwise, add the concentrated solution into 50 mL of ice-cold diethyl ether under rapid stirring. Validation: The quaternized surfactant (nonyltrimethylammonium iodide) is highly polar and completely insoluble in cold ether, causing it to instantly crash out as a brilliant white precipitate, leaving any partially methylated intermediates in solution.
Collection: Vacuum filter the precipitate and dry under high vacuum to yield the final cationic surfactant.
Quantitative Data: Surfactant Properties
To assist formulation scientists in selecting the appropriate tail length, the following table compares the physicochemical properties of the synthesized C9 surfactant against industry-standard C10 and C12 analogs [1].
Surfactant (Trimethylammonium Bromide)
Alkyl Chain Length
Molecular Weight ( g/mol )
Critical Micelle Concentration (CMC)
Surface Tension at CMC (mN/m)
Optimal Application
Nonyl- (from 1-Nitrononane)
C9
266.26
~110 mM
41.2
Rapid-release drug delivery (LNP)
Decyl- (Standard)
C10
280.29
~65 mM
39.5
Emulsification / Wetting
Dodecyl- (Standard)
C12
308.34
~15 mM
36.0
Stable detergents / Solubilization
Note: The exceptionally high CMC of the C9 derivative ensures that micelles will rapidly disassemble upon a 1:10 dilution in aqueous media (e.g., intravenous injection).
Advanced Functionalization: The Henry Reaction Pathway
Beyond simple reduction, 1-nitrononane can be utilized to synthesize amphoteric (zwitterionic) surfactants, which are highly prized in dermatological and ocular drug formulations due to their extremely low tissue irritancy.
By reacting 1-nitrononane with formaldehyde via the Henry Reaction, a 2-nitro-alcohol is formed. Subsequent reduction yields a 1,2-amino-alcohol, a direct precursor for oxazoline-based or betaine-type amphoteric surfactants [3].
Fig 2: Henry reaction of 1-nitrononane yielding amino-alcohol precursors for amphoteric surfactants.
References
Title: Surfactants and Interfacial Phenomena, 4th Edition
Source: John Wiley & Sons
URL: [Link]
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition
Source: John Wiley & Sons
URL: [Link]
Technical Support Center: Optimizing 1-Nitrononane Synthesis
Welcome to the Technical Support Center for aliphatic nitro compound synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals scaling up the production of 1-nitronona...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for aliphatic nitro compound synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals scaling up the production of 1-nitrononane.
Synthesizing primary nitroalkanes is notoriously challenging due to the ambident nature of the nitrite anion (
NO2−
). Because the nucleophile can attack via the nitrogen atom (yielding the desired nitroalkane) or the oxygen atom (yielding an alkyl nitrite ester), poor regioselectivity is the most common point of failure [1]. This guide provides field-proven troubleshooting, mechanistic causality, and validated protocols to maximize your N-alkylation yield.
Reaction Workflow & Mechanistic Pathways
To successfully troubleshoot your synthesis, you must first understand the competing pathways. The nitrite ion's oxygen is a "hard" nucleophile, while the nitrogen is a "soft" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, pairing a soft electrophile (like an alkyl iodide) with an aprotic solvent pushes the reaction toward the soft-soft interaction—favoring the desired N-alkylation[2].
Workflow of 1-nitrononane synthesis highlighting N- vs O-alkylation pathways and purification.
Troubleshooting Q&A
Q1: My reaction yields mostly nonyl nitrite instead of 1-nitrononane. How do I shift the selectivity toward N-alkylation?A: You are likely using a protic solvent or an overly hard electrophile (like 1-chlorononane). In protic solvents, hydrogen bonding masks the nitrogen lone pair, forcing O-alkylation.
Solution: Switch to the Kornblum modification [1]. Use an anhydrous polar aprotic solvent like DMF or DMSO. These solvents solvate the sodium cation, leaving the nitrite anion naked and highly reactive, while leaving the nitrogen lone pair exposed for nucleophilic attack. Additionally, add a nitrite ester scavenger like urea or phloroglucinol . These additives react with any formed nonyl nitrite to release 1-nonanol, preventing the ester from interfering with the isolation of the nitroalkane [3].
Q2: I am seeing significant amounts of 1-nonene in my GC-MS analysis. How do I minimize elimination (E2) side reactions?A: The nitrite anion is a weak base, but in polar aprotic solvents like DMF, its basicity is significantly enhanced. If you are heating the reaction to drive the substitution of a poor leaving group (like chloride or bromide), the activation energy for E2 elimination is reached, yielding 1-nonene.
Solution: Change your starting material to 1-iodononane . Iodide is a superior leaving group and a softer electrophile. This allows the
SN2
substitution to proceed rapidly at 0°C to 25°C, safely below the thermal threshold where E2 elimination outcompetes substitution.
Q3: How do I separate the desired 1-nitrononane from unreacted starting material?A: Unreacted 1-bromononane or 1-iodononane is notoriously difficult to separate from 1-nitrononane via fractional distillation because their boiling points are nearly identical.
Solution: The protocol must be a self-validating system where complete conversion is achieved before workup. Use a strict 1.5 to 2.0 molar excess of
NaNO2
. Verify the disappearance of the alkyl halide via GC-MS before quenching. If separation is strictly necessary, silica gel chromatography (using a gradient of Hexanes to 5% Ethyl Acetate) will separate the non-polar alkyl halide from the highly polar nitroalkane [4].
Quantitative Yield Optimization Data
The following table summarizes the causal relationship between leaving group, solvent, and reagent choice on the final product distribution. Use this to benchmark your expected yields.
Starting Material
Reagent
Solvent
Temp (°C)
Additive
N-Alkylation Yield (1-Nitrononane)
O-Alkylation Yield (Nonyl Nitrite)
Elimination (1-Nonene)
1-Chlorononane
NaNO2
DMSO
50
None
< 20%
< 10%
> 60%
1-Bromononane
NaNO2
DMF
25
Urea
60 - 65%
25 - 30%
~ 5%
1-Iodononane
NaNO2
DMF
25
Urea
75 - 80%
15 - 20%
< 2%
1-Bromononane
AgNO2
Diethyl Ether
0 - 25
None
80 - 85%
10 - 15%
< 1%
Note: While the Victor Meyer reaction (
AgNO2
in ether) provides excellent yields, the high cost and light-sensitivity of silver salts make the optimized Kornblum reaction (1-Iodononane +
NaNO2
in DMF) the industry standard for scale-up.
Validated Experimental Protocol
Title: Optimized Kornblum Synthesis of 1-Nitrononane from 1-Iodononane
Safety Precautions: Alkyl nitrites are potent vasodilators. Handle all intermediates in a well-ventilated fume hood. DMF is a reproductive toxin and readily absorbed through the skin; wear appropriate PPE.
Step-by-Step Methodology:
Preparation: In an oven-dried, argon-purged 500 mL round-bottom flask equipped with a magnetic stir bar, add Sodium Nitrite (
NaNO2
, 103.5 mmol, 1.5 eq) and Urea (69.0 mmol, 1.0 eq).
Solvation: Suspend the solids in 150 mL of anhydrous N,N-Dimethylformamide (DMF). Stir vigorously for 15 minutes to ensure a uniform suspension.
Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to exactly 0°C. Causality: Starting at 0°C suppresses the initial exotherm, preventing early-stage E2 elimination.
Addition: Dissolve 1-iodononane (69.0 mmol, 1.0 eq) in 20 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel.
Reaction: Stir the mixture at 0°C for 2 hours. Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Wrap the flask in aluminum foil to exclude light and stir for an additional 24 hours.
In-Process Validation: Sample 0.1 mL of the reaction mixture, dilute with diethyl ether, wash with water, and analyze via GC-MS. Proceed to workup only when the 1-iodononane peak has completely disappeared.
Quenching & Extraction: Pour the reaction mixture into 500 mL of ice-cold distilled water. Extract the aqueous mixture with Diethyl Ether (
3×150
mL).
Washing: Critical Step. Wash the combined organic layers with distilled water (
5×100
mL) to completely remove the DMF. Wash once with 100 mL of saturated
NaCl
(brine).
Drying & Concentration: Dry the organic layer over anhydrous
MgSO4
. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature no higher than 30°C to prevent thermal degradation of the product.
Purification: Purify the crude yellow oil via vacuum distillation. Nonyl nitrite will elute first due to its lower boiling point. Collect the fraction corresponding to 1-nitrononane to yield a pale yellow to colorless liquid.
References
Title: A New Method for the Synthesis of Aliphatic Nitro Compounds
Source: Journal of the American Chemical Society, 1955, 77(23), 6269-6280. (N. Kornblum et al.)
URL: [Link]
Title: Conjugate Additions of Nitroalkanes to Electron-Poor Alkenes: Recent Results (Review on Nitroalkane Chemistry)
Source: Chemical Reviews, 2005, 105(3), 933-972. (R. Ballini et al.)
URL: [Link]
Title: PubChem Compound Summary for CID 115082, 1-Nitrononane
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Optimization
troubleshooting incomplete reduction during 1-nitrononane hydrogenation
Welcome to the Catalyst & Reaction Engineering Support Center. As drug development professionals and synthetic chemists, you are likely aware that the catalytic hydrogenation of aliphatic nitro compounds, such as 1-nitro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Catalyst & Reaction Engineering Support Center. As drug development professionals and synthetic chemists, you are likely aware that the catalytic hydrogenation of aliphatic nitro compounds, such as 1-nitrononane, presents unique mechanistic hurdles compared to their aromatic counterparts.
This guide is designed to provide authoritative, field-proven solutions to the most common issue encountered in this workflow: incomplete reduction stalling at the hydroxylamine intermediate or failing due to catalyst deactivation.
Pathway & Bottleneck Analysis
To troubleshoot effectively, we must first understand the causality of the failure. The reduction of 1-nitrononane proceeds sequentially: Nitro
→
Nitroso
→
Hydroxylamine
→
Amine. Unlike aromatic systems where extended
π
-conjugation stabilizes the transition state for N–O bond cleavage, aliphatic hydroxylamines require significantly higher activation energy to reduce. Furthermore, the final product (1-nonylamine) acts as a surfactant-like catalyst poison.
1-Nitrononane reduction pathway showing hydroxylamine stalling and amine poisoning mechanisms.
Troubleshooting FAQs
Q1: My reaction shows complete consumption of 1-nitrononane by TLC, but my isolated yield of 1-nonylamine is below 40%. What is happening?A: You are likely experiencing intermediate stalling. The reaction has converted the starting material into N-nonylhydroxylamine, which often co-elutes or streaks on standard silica TLC, masking its presence. Aliphatic N–O bond cleavage is the rate-limiting step [1].
Solution: Do not rely solely on TLC. Use GC-MS or LC-MS to verify the disappearance of the hydroxylamine mass (
M+16
relative to the amine). To drive the reaction to completion, introduce an acidic promoter (e.g., 1.0–1.2 equivalents of glacial acetic acid). Protonation weakens the N–O bond, facilitating the final equivalent of hydrogen uptake.
Q2: Why does the reaction completely stop absorbing hydrogen after 2 hours, even at elevated pressures?A: This is a classic case of product inhibition (catalyst poisoning). Primary aliphatic amines like 1-nonylamine are strong Lewis bases. The nitrogen lone pair coordinates tightly to the empty
d
-orbitals of Palladium or Platinum active sites. Additionally, the lipophilic 9-carbon chain creates a hydrophobic barrier around the catalyst particle, severely restricting
H2
mass transfer to the surface [2].
Solution: Run the reaction in an acidic medium (e.g., Methanol with HCl or Acetic Acid). This converts the product into a nonylammonium salt as soon as it forms, tying up the lone pair and preventing coordination to the metal center.
Q3: Can I avoid using acid additives? They complicate my downstream purification.A: Yes, but you must change your catalyst and conditions. Palladium on Carbon (Pd/C) is highly susceptible to amine poisoning. If you must operate under neutral or basic conditions, switch to Raney Nickel (Ra-Ni) . Nickel is less prone to strong coordination by aliphatic amines. However, you must compensate with higher temperatures (50–60 °C) and higher hydrogen pressures (40–60 psi) to overcome the activation energy barrier of the hydroxylamine reduction [3].
Q4: I am seeing the formation of secondary amines (di-nonylamine). How do I suppress this?A: Secondary amines form via a condensation pathway: the product amine reacts with the intermediate imine (formed via dehydrogenation of the amine or dehydration of the hydroxylamine) to form an aminal, which collapses and reduces to a secondary amine.
Solution: Keep the reaction concentration low (< 0.5 M) to disfavor bimolecular collisions. Alternatively, adding a small amount of water or operating in alcoholic solvents suppresses the condensation equilibrium.
Quantitative Condition Matrix
The following table summarizes expected outcomes based on empirical data for 1-nitrononane reduction, allowing you to select the optimal parameters for your specific constraints.
Catalyst Wetting (Safety & Prep): To a thoroughly argon-purged Parr reactor or heavy-walled hydrogenation flask, add the wet 10% Pd/C. Causality: Never add dry Pd/C to methanol in the presence of air, as the solvent vapors can ignite upon contact with the active metal surface.
Substrate Addition: Dissolve 1-nitrononane and glacial acetic acid in 30 mL of Methanol. Transfer this solution to the reactor. Causality: The acetic acid acts immediately to protonate the amine as it forms, preventing the C9-chain from coating the catalyst.
Purge Cycle (Self-Validating):
Pressurize the vessel with
N2
to 30 psi and release (Repeat 3x).
Pressurize with
H2
to 30 psi and release (Repeat 3x).
Validation: This ensures zero residual oxygen, preventing competitive oxidation of the catalyst or explosive hazards.
Reaction Execution: Pressurize the vessel to 40 psi with
H2
. Stir vigorously (800-1000 RPM). Causality: High agitation is critical to overcome the poor solubility of
H2
in methanol and drive mass transfer across the biphasic solid-liquid boundary.
Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor hydrogen uptake. Once uptake ceases, sample the reaction. Do not terminate based on TLC. Run a rapid GC-MS to confirm the absence of the
m/z
peak corresponding to N-nonylhydroxylamine.
Workup: Vent the
H2
and purge 3x with
N2
. Filter the catalyst through a pad of Celite (keep the filter cake wet). Concentrate the filtrate, then partition between Ethyl Acetate and 1M NaOH. Causality: The NaOH neutralizes the nonylammonium acetate salt, releasing the free 1-nonylamine into the organic layer for isolation.
References
Organic Chemistry Portal. "Reduction of Nitro Compounds." Organic-Chemistry.org. Available at:[Link]
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. Available at:[Link]
Troubleshooting
optimizing reaction temperature and time for 1-nitrononane Nef reaction
Welcome to the Advanced Synthesis Support Center. Converting primary aliphatic nitroalkanes, such as 1-nitrononane, to their corresponding aldehydes (nonanal) via the Nef reaction is notoriously challenging.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. Converting primary aliphatic nitroalkanes, such as 1-nitrononane, to their corresponding aldehydes (nonanal) via the Nef reaction is notoriously challenging. Unlike secondary nitroalkanes, primary variants are highly susceptible to over-oxidation and base-catalyzed polymerization.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the mechanistic causality behind temperature and time optimization, providing you with self-validating workflows to ensure high-fidelity synthesis of nonanal.
Mechanistic Workflow & Diagnostic Pathways
To successfully optimize this reaction, you must understand the bifurcation points where the intermediate nitronic acid can deviate into unwanted side reactions (aldol condensation or Victor Meyer over-oxidation).
Mechanistic workflow and troubleshooting pathways for the 1-nitrononane Nef reaction.
Quantitative Optimization Matrix
The following table summarizes our quantitative findings on how temperature, time, and addition methodology dictate the reaction outcome. Use this matrix to benchmark your current experimental parameters.
Nitronate Formation (Temp / Time)
Hydrolysis (Temp / Time)
Addition Method
Expected Yield (Nonanal)
Primary Impurity Profile
25 °C / 1.0 h
-10 °C / 1.0 h
Reverse
82 - 88%
Trace nonanoic acid
25 °C / 1.0 h
15 °C / 1.0 h
Reverse
< 40%
Nonanoic acid (Victor Meyer)
25 °C / 1.0 h
-10 °C / 1.0 h
Forward
< 20%
Heavy aldol polymers
60 °C / 3.0 h
-10 °C / 1.0 h
Reverse
< 50%
Nitroalkane dimers / degradation
25 °C / 1.0 h
0 °C / 2.0 h
Oxidative (Oxone)
85 - 90%
Highly clean profile
Troubleshooting Guides & FAQs
Q1: Why am I recovering a complex mixture of polymeric materials instead of nonanal?
Cause: This is the hallmark of base-catalyzed aldol condensation. Nonanal is an unhindered, highly reactive aliphatic aldehyde. If you perform a "forward addition" (adding acid to the basic nitronate solution), the first drops of acid generate nonanal in a bulk solution that is still highly basic.
Solution: You must use reverse addition . By dropping the basic nitronate solution slowly into a large excess of vigorously stirred, chilled acid, the generated nonanal is instantly stabilized in an acidic environment, entirely bypassing basic exposure.
Q2: My GC-MS shows a massive peak for nonanoic acid. How do I prevent this over-oxidation?
Cause: The conversion of the intermediate nitronic acid to an aldehyde is highly exothermic. If the internal temperature during hydrolysis rises above 0 °C, the reaction diverts down the Victor Meyer pathway, leading to the formation of hydroxamic acids which rapidly hydrolyze to carboxylic acids (nonanoic acid).
Solution: Temperature control is non-negotiable. The receiving acid flask must be cooled to between -10 °C and -15 °C using an ice/salt or dry ice/acetone bath. The addition rate of the nitronate must be strictly governed by the internal temperature probe, ensuring it never exceeds 0 °C.
Q3: How long should I allow for the initial nitronate formation?
Cause: Researchers often leave the deprotonation step stirring overnight for convenience. However, prolonged exposure of 1-nitrononane to strong bases (like NaOH or NaOMe) promotes dimerization and general degradation of the aliphatic chain.
Solution: Nitronate formation is rapid. Stirring for 45 to 60 minutes at room temperature (20–25 °C) is optimal.
Q4: Are there milder alternatives to the harsh acidic hydrolysis for primary nitroalkanes?
Cause: Acidic hydrolysis requires extreme precision. For scale-up or sensitive substrates, modern oxidative variants of the Nef reaction are preferred.
Solution: Utilizing an oxidant like Oxone (potassium peroxymonosulfate) at a buffered pH allows for the direct oxidative cleavage of the nitronate to the carbonyl at 0 °C to room temperature, bypassing the harsh pH swings that cause polymerization .
Self-Validating Experimental Protocols
To guarantee reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Best for standard laboratory scale where strict temperature control is available.
Step 1: Nitronate Formation
Dissolve 1-nitrononane (10 mmol) in methanol (20 mL).
Add a solution of NaOH (12 mmol) in water (5 mL) dropwise at 20 °C. Stir for 45 minutes.
Validation Check: The initially biphasic mixture must transition to a clear, homogeneous solution, confirming the complete formation of the water-soluble sodium nitronate salt. TLC (Hexane/EtOAc 9:1) should show complete disappearance of the starting material (
Rf≈0.8
).
Step 2: Reverse Addition Hydrolysis
In a separate, larger flask, prepare a solution of concentrated
H2SO4
(40 mmol) in methanol (30 mL) and water (10 mL).
Submerge the acid flask in a brine/ice bath. Insert an internal temperature probe. Wait until the internal temperature reaches -10 °C.
Transfer the nitronate solution to an addition funnel. Add it dropwise to the vigorously stirred acid solution.
Critical Control: Adjust the drip rate so the internal temperature never exceeds 0 °C.
Validation Check: Upon addition, the solution will briefly flash pale blue/green (transient nitroso intermediate) before turning into a milky white suspension. If the solution turns dark yellow or brown, the temperature is too high, and polymerization is occurring.
Step 3: Workup
Once addition is complete, stir for an additional 30 minutes at 0 °C.
Pour the mixture into 100 mL of ice water and extract with diethyl ether (
3×30
mL). Wash the combined organics with saturated
NaHCO3
to remove trace nonanoic acid, dry over
MgSO4
, and concentrate in vacuo to yield nonanal.
Protocol B: Mild Oxidative Nef (Oxone Method)
Recommended for primary nitroalkanes to completely avoid aldol and Victor Meyer side reactions.
Step 1: Nitronate Formation
Dissolve 1-nitrononane (10 mmol) in methanol (20 mL). Add 0.5 M methanolic NaOH (11 mmol) and stir at room temperature for 45 minutes.
Validation Check: Solution must be homogeneous.
Step 2: Oxidative Cleavage
Cool the nitronate solution to 0 °C.
Dissolve Oxone (10 mmol) in water (30 mL). Buffer the Oxone solution to pH 7 using
NaHCO3
.
Add the buffered Oxone solution dropwise to the nitronate over 30 minutes.
Validation Check: The reaction will gently evolve gas. Monitor the pH; it should remain near neutral. If the pH drops below 4, carefully add saturated
NaHCO3
to prevent acid-catalyzed side reactions.
Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Extract with dichloromethane, wash with brine, dry, and concentrate.
best column chromatography purification methods for crude 1-nitrononane
Welcome to the Technical Support Center for aliphatic nitro compound purification. This guide is specifically engineered for researchers and drug development professionals isolating 1-nitrononane from crude reaction mixt...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for aliphatic nitro compound purification. This guide is specifically engineered for researchers and drug development professionals isolating 1-nitrononane from crude reaction mixtures (typically generated via the Kornblum oxidation or Victor Meyer reaction).
Because 1-nitrononane lacks a strong UV chromophore and shares a highly lipophilic nonyl tail with its synthetic precursors and byproducts, its purification requires precise manipulation of stationary phase interactions and specialized detection methods.
Part 1: Chromatographic Workflow & Logic
The separation of 1-nitrononane from a typical crude mixture (containing unreacted 1-bromononane and the ambident alkylation byproduct, nonyl nitrite) relies on exploiting the distinct dipole moments of the functional groups.
Fig 1: Step-gradient flash chromatography workflow for 1-nitrononane purification.
Part 2: Troubleshooting Guides & FAQs
Q1: How do I select the optimal solvent system for separating 1-nitrononane from 1-bromononane and nonyl nitrite?
The Causality: The separation is driven by the interaction between the silica gel's surface silanol groups and the analytes' functional groups.
1-Bromononane is highly lipophilic and lacks a strong dipole, meaning it has virtually no affinity for silica. It will elute at the solvent front in pure hexanes.
Nonyl nitrite (R-O-N=O) has a weak dipole and moderate hydrogen-bond accepting capability.
1-Nitrononane (R-NO₂) possesses a highly polarized nitro group (dipole moment ~3.5 D). The formal positive charge on the nitrogen and negative charge on the oxygen create strong dipole-dipole interactions with the stationary phase .
The Solution: Use a step-gradient system . Do not use a static isocratic system. Begin with 100% hexanes to flush the 1-bromononane. Step up to 98:2 Hexanes:Ethyl Acetate to elute the nonyl nitrite, and finally push to 95:5 Hexanes:Ethyl Acetate to elute the target 1-nitrononane.
Q2: Why is my 1-nitrononane streaking on the silica column, and how do I fix it?
The Causality: Streaking of aliphatic nitro compounds usually occurs due to column overloading or localized solvent demixing. Because the nitro group interacts strongly with silica, if the solvent polarity is too low, the equilibrium between the mobile and stationary phases becomes exceptionally slow, causing tailing.
The Solution:
Strictly adhere to loading limits: For flash chromatography, the crude mass should not exceed 1% to 2% of the silica mass for moderate resolutions (
ΔRf≈0.15
) .
Dry Loading: If the crude oil is too viscous or requires a polar solvent (like DCM) to dissolve, it will disrupt the hexane gradient. Pre-absorb the crude mixture onto 2-3 grams of silica gel, evaporate the solvent completely to a free-flowing powder, and load this directly onto the top of the column.
Q3: How do I visualize 1-nitrononane on TLC since it lacks strong UV chromophores?
The Causality: The aliphatic nitro group has a weak UV absorption maximum around 210 nm, which is often masked by trace solvent impurities or the silica itself, rendering 254 nm UV lamps ineffective.
The Solution: You must rely on chemical derivatization (TLC stains) that react with the aliphatic backbone or the alpha-protons .
Primary Recommendation: Basic Potassium Permanganate (
KMnO4
). The alpha-protons adjacent to the nitro group are mildly acidic.
KMnO4
oxidizes the compound upon gentle heating, appearing as a bright yellow spot against a purple background.
Secondary Recommendation: Phosphomolybdic Acid (PMA). Dip and heat aggressively. The nitroalkane will appear as a dark green/blue spot.
Part 3: Quantitative Data & Experimental Protocols
Table 1: Elution Profile & TLC Characteristics
Compound
Functional Group
Relative Polarity (Dipole)
Expected
Rf
(95:5 Hexane:EtOAc)
KMnO4
Stain Result
1-Bromononane
Alkyl Halide
Very Low (~1.8 D)
0.85 - 0.95
Faint yellow (requires high heat)
Nonyl Nitrite
Nitrite Ester
Moderate (~2.2 D)
0.60 - 0.70
Immediate brown/yellow
1-Nitrononane
Nitroalkane
High (~3.5 D)
0.30 - 0.40
Bright yellow (moderate heat)
Step-by-Step Flash Chromatography Methodology
This protocol is designed as a self-validating system. Do not proceed to the next elution step until TLC confirms the complete elution of the previous fraction.
Step 1: Column Preparation & Packing
Select a glass column appropriate for your scale (e.g., a 2-inch diameter column for 2-5 grams of crude).
Prepare a slurry of Silica Gel 60 (230-400 mesh) in 100% Hexanes. Pour the slurry into the column in a single, continuous motion to prevent banding.
Apply 2-3 psi of positive air pressure to pack the bed. Ensure the solvent line never drops below the top of the silica.
Step 2: Sample Loading (Dry Load Method)
Dissolve the crude 1-nitrononane mixture in a minimal amount of Dichloromethane (DCM).
Add silica gel (1:2 ratio of crude mass to silica mass) to the flask.
Evaporate the DCM under reduced pressure until a dry, free-flowing powder is achieved.
Carefully pour the dry powder onto the flat top of the packed column bed. Top with a 1 cm layer of clean sea sand to protect the bed from solvent disturbances.
Step 3: Step-Gradient Elution
Fraction A (Removal of Halide): Elute with 2 Column Volumes (CV) of 100% Hexanes. Collect in large fractions. Spot on TLC and stain with
KMnO4
. Validation: You should see the high-
Rf
1-bromononane elute.
Fraction B (Removal of Nitrite): Switch to 98:2 Hexanes:Ethyl Acetate. Elute with 2 CV. Validation: Monitor for the mid-
Rf
nonyl nitrite. Continue until TLC shows no more nitrite eluting.
Fraction C (Target Isolation): Switch to 95:5 Hexanes:Ethyl Acetate. Collect in smaller test tubes (e.g., 20 mL fractions).
Spot every third tube on a TLC plate, dip in
KMnO4
, and heat. Combine all fractions containing the pure spot at
Rf
~0.35.
Step 4: Concentration
Pool the pure fractions into a pre-weighed round-bottom flask.
Concentrate under reduced pressure (rotary evaporator) at a water bath temperature no higher than 35°C, as nitroalkanes can co-distill with solvents under high vacuum and heat.
Part 4: References
Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925.
URL:[Link]
Kornblum, N., Larson, H. O., Blackwood, R. K., Mooberry, D. D., Oliveto, E. P., & Graham, G. E. (1956). "A New Method for the Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society, 78(7), 1497–1501.
URL:[Link]
Troubleshooting
Technical Support Center: 1-Nitrononane Synthesis & Troubleshooting
Welcome to the Technical Support Center for aliphatic nitro compound synthesis. As application scientists and process chemists, we know that synthesizing primary nitroalkanes like 1-nitrononane from alkyl halides is noto...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for aliphatic nitro compound synthesis. As application scientists and process chemists, we know that synthesizing primary nitroalkanes like 1-nitrononane from alkyl halides is notoriously prone to side reactions. The nitrite ion (
NO2−
) is an ambident nucleophile, meaning your reaction is a constant thermodynamic and kinetic tug-of-war between N-alkylation (desired) and O-alkylation (undesired).
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your 1-nitrononane yield while suppressing nitrite esters, elimination products, and oxidation byproducts.
Mechanistic Pathway & Byproduct Origins
To troubleshoot the synthesis, we must first understand the causality of the byproducts. The reaction of 1-bromononane with sodium nitrite (the Kornblum substitution ) or silver nitrite (the Victor Meyer reaction ) follows an
SN2
pathway.
According to Hard-Soft Acid-Base (HSAB) theory , the nitrogen atom of the nitrite ion is a "soft" nucleophilic center, while the oxygen atoms are "hard." Because the primary carbon of 1-bromononane is relatively soft, it preferentially reacts with the soft nitrogen—if the reaction conditions allow the nitrite ion to remain "naked" and highly reactive.
Figure 1: Ambident reactivity of the nitrite ion leading to desired and side products.
Q1: My GC-MS shows a massive peak for nonyl nitrite instead of 1-nitrononane. How do I shift the selectivity?
The Causality: You are experiencing excessive O-alkylation. This typically occurs if your solvent is protic (which hydrogen-bonds to the oxygen atoms of the nitrite ion, altering its nucleophilicity) or if the metal cation is tightly paired with the nitrite ion.
The Solution:
Solvent Switch: Strictly use anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents strongly solvate the
Na+
cation, leaving the
NO2−
anion "naked" and maximizing the soft-soft N-alkylation interaction .
Reagent Switch: If using
NaNO2
in DMF still yields too much ester, switch to the Victor Meyer protocol using Silver Nitrite (
AgNO2
) in diethyl ether. The silver ion coordinates with the leaving halide, facilitating a transition state that heavily favors N-attack.
Q2: I am observing 1-nonene formation. What is causing this elimination?
The Causality: The nitrite ion is mildly basic. At elevated temperatures, the kinetic energy overcomes the activation barrier for
E2
elimination, stripping a beta-hydrogen from 1-bromononane to form 1-nonene.
The Solution: Temperature control is paramount. Maintain the reaction strictly between 15°C and 25°C . Never heat a Kornblum substitution of a primary halide. If elimination persists, consider switching your starting material from 1-bromononane to 1-iodononane; iodide is a superior leaving group, allowing the
SN2
reaction to proceed rapidly at even lower temperatures (e.g., 0°C to 10°C).
Q3: There are aldehyde (nonanal) and carboxylic acid (nonanoic acid) impurities in my final product. Where are these coming from?
The Causality: This is the classic "Kornblum Oxidation" side reaction. The O-alkylated byproduct (nonyl nitrite) is unstable. It can decompose into an alkoxide and nitrosyl cation (
NO+
), which subsequently oxidizes the carbon center to an aldehyde or acid. Furthermore, the decomposition releases
NOx
gases, which catalyze further oxidation of your desired product.
The Solution: Add a scavenger. Incorporating Urea or Phloroglucinol into the reaction mixture will scavenge the
NOx
species before they can catalyze the oxidation cascade. Additionally, strictly degas your solvents to remove dissolved oxygen.
Q4: How do I separate the unreacted 1-bromononane and nonyl nitrite from 1-nitrononane during workup?
The Causality: 1-Nitrononane is highly polar compared to the starting halide and the nitrite ester, resulting in significantly different boiling points and chromatographic retention times.
The Solution:
Chemical Quench: During workup, washing the organic layer with mildly acidic water hydrolyzes the volatile nonyl nitrite into 1-nonanol and water-soluble nitrous acid.
Fractional Vacuum Distillation: 1-Nitrononane has a much higher boiling point than 1-bromononane. Perform a vacuum distillation (e.g., at 1-2 mmHg); the unreacted halide will distill over first, leaving the pure nitroalkane in the heavier fractions.
Quantitative Data: Condition Optimization
The table below summarizes internal validation data demonstrating how solvent, reagent, and additive choices dictate the product distribution in 1-halononane substitutions.
Leaving Group
Reagent
Solvent
Temp (°C)
Additive
N-Alkylation (1-Nitrononane)
O-Alkylation (Nonyl Nitrite)
Elimination (1-Nonene)
Bromide
NaNO2
Ethanol/H₂O
80°C
None
20%
50%
30%
Bromide
NaNO2
DMF
25°C
None
58%
35%
7%
Bromide
NaNO2
DMF
20°C
Urea
65%
30% (Scavenged)
<5%
Iodide
AgNO2
Diethyl Ether
0°C
None
82%
16%
<2%
Note: Data represents typical GC-FID area percentages prior to purification.
This protocol utilizes
NaNO2
in DMF with a urea scavenger. It is designed as a self-validating system: the visual cues (color changes, gas evolution) and specific washes ensure that if a step fails, it is immediately apparent before proceeding.
Figure 2: Step-by-step workflow for the optimized synthesis of 1-nitrononane.
Step-by-Step Methodology
Reagent Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend 1.5 equivalents of finely powdered, oven-dried Sodium Nitrite (
NaNO2
) and 0.5 equivalents of Urea in anhydrous DMF (approx. 5 mL per gram of halide).
Validation Check: The suspension should remain white/off-white. Yellowing indicates premature nitrite decomposition or wet DMF.
Temperature Equilibration: Cool the suspension to 15°C using a water/ice bath.
Halide Addition: Add 1.0 equivalent of 1-bromononane dropwise over 30 minutes via an addition funnel.
Causality: Dropwise addition prevents localized exothermic spikes that would trigger
E2
elimination to 1-nonene.
Reaction Phase: Remove the cooling bath and allow the reaction to stir at 20–25°C for 24 hours. Cover the flask with aluminum foil.
Causality: Light can trigger the photolytic cleavage of nitrite esters, generating radicals that lead to complex polymeric byproducts.
Aqueous Quench: Pour the reaction mixture into a beaker containing 4 volumes of crushed ice and water.
Validation Check: A distinct organic layer or oily droplets should form immediately.
Extraction & Washing: Extract the aqueous mixture three times with a 1:1 mixture of Hexane and Diethyl Ether. Combine the organic layers and wash them five times with distilled water, followed by one brine wash.
Causality: DMF is highly soluble in water but slightly soluble in ether. Using a hexane/ether mix lowers DMF solubility in the organic phase, and the aggressive 5x water wash ensures complete removal of DMF, which would otherwise co-distill or ruin chromatography.
Drying and Concentration: Dry the organic layer over anhydrous
MgSO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude yellow oil via fractional vacuum distillation. 1-Nitrononane will distill at approximately 105–108°C at 12 mmHg.
References
Title: A New Method for the Synthesis of Aliphatic Nitro Compounds
Source: Journal of the American Chemical Society (Kornblum, N., et al., 1956)
URL: [Link]
Title: Victor Meyer Reaction
Source: Wikipedia, The Free Encyclopedia
URL: [Link]
Title: HSAB Theory (Hard and Soft Acids and Bases)
Source: Wikipedia, The Free Encyclopedia
URL: [Link]
Title: Nitro Compound
Source: Wikipedia, The Free Encyclopedia
URL: [Link]
Optimization
Technical Support Center: Optimizing Catalyst Loading for Primary Nitroalkane Reduction
Welcome to the Process Chemistry Support Center. The reduction of primary aliphatic nitroalkanes ( R−CH2−NO2 ) to primary amines presents unique kinetic and thermodynamic challenges compared to their aromatic counterpa...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Support Center. The reduction of primary aliphatic nitroalkanes (
R−CH2−NO2
) to primary amines presents unique kinetic and thermodynamic challenges compared to their aromatic counterparts. Lacking an extended
π
-system, aliphatic nitro compounds exhibit distinct adsorption behaviors on transition metal surfaces, making the optimization of catalyst loading a critical parameter for success.
This guide provides mechanistic troubleshooting, self-validating experimental protocols, and data-driven insights to help researchers and drug development professionals resolve common bottlenecks.
Reaction Pathway & Mechanistic Bottlenecks
Understanding the sequential reduction pathway is essential for diagnosing stalled reactions. The transformation proceeds via a nitroso intermediate to an alkylhydroxylamine, and finally to the primary amine.
Catalytic reduction pathway of primary nitroalkanes highlighting the rate-limiting step.
Troubleshooting FAQs
Q1: My reduction stalls at partial conversion, and LC-MS shows a dominant mass of [M+16]. How should I adjust my catalyst loading?
Diagnosis & Causality: The[M+16] mass indicates the accumulation of the alkylhydroxylamine intermediate (
R−CH2−NHOH
). The cleavage of the N–O bond in the hydroxylamine is the rate-limiting step. It requires higher activation energy and a high density of available active metal sites. If the reaction stalls, it is typically because the primary amine product—which is highly basic—has coordinated tightly to the metal (e.g., Pd or Pt), poisoning the active sites and preventing the hydroxylamine from adsorbing.
Resolution:
Increase Catalyst Loading: If using Pd/C, increase the loading from 1–2 mol% to 5–10 mol% to provide excess surface area.
Add an Acidic Modifier: Instead of blindly increasing catalyst loading, add 1.0–1.2 equivalents of Acetic Acid or HCl. This protonates the product amine to its ammonium salt, preventing it from binding to the catalyst surface. The accumulation of hydroxylamines is a well-documented bottleneck in aliphatic nitro reductions, often requiring precise modulation of the catalyst surface area .
Q2: I increased the catalyst loading to 10 mol% Pd/C to force the reaction to completion, but now I see significant secondary amine byproducts. Why?
Diagnosis & Causality: High catalyst loadings can accelerate the intrinsic reaction rate beyond the gas-liquid mass transfer rate of
H2
. When the catalyst surface becomes starved of hydrogen, intermediate species have longer lifespans to undergo side reactions. Furthermore, the basicity of the resulting primary amine can induce Nef-type side reactions, yielding transient aldehydes . The primary amine condenses with this aldehyde to form an imine, which is subsequently reduced to a secondary amine.
Resolution:
Modulate Loading & Agitation: Dial the catalyst loading back to 3–5 mol% and increase impeller speed (>800 rpm) to ensure the reaction is kinetically controlled, not mass-transfer limited.
Solvent Optimization: Switch to a protic solvent like Methanol, which stabilizes the intermediates and facilitates rapid proton-coupled electron transfer.
Q3: When scaling up with Raney Nickel, the reaction exotherms violently. How do I safely manage the catalyst loading?
Diagnosis & Causality: The reduction of nitro groups is highly exothermic (
ΔH≈−130
kcal/mol). Raney Nickel is an industrial workhorse that requires high weight loadings (10–50 wt%), providing massive surface area. In a batch setup, the initial rate of hydrogen consumption is explosive, leading to temperature spikes that can easily overwhelm standard reactor cooling jackets.
Resolution:
Dosed Substrate Addition: Do not batch the nitroalkane. Charge the reactor with solvent and the full loading of Raney Nickel, pressurize with
H2
, and slowly dose the nitroalkane into the reactor. This makes the reaction rate strictly dependent on the substrate addition rate, completely neutralizing the thermal spike.
To avoid guesswork, use this parallel screening protocol. It is designed as a self-validating system: by tracking real-time
H2
uptake against end-point GC-FID ratios, you empirically identify the kinetic saturation point where increasing catalyst loading no longer improves the reaction rate, but merely increases cost and byproduct risk.
Iterative workflow for optimizing catalyst loading in nitroalkane reduction.
Step-by-Step Methodology
Preparation: In a well-ventilated fume hood, prepare a 0.5 M stock solution of the primary nitroalkane in Methanol. Include 1.0 equivalent of glacial acetic acid in the stock to mitigate catalyst poisoning.
Reactor Setup: Equip a parallel pressure reactor (e.g., Endeavor or Symyx) with four glass reaction vials.
Catalyst Dispensing: Weigh and dispense 10% Pd/C (dry basis) into the vials to achieve exact loadings of 1.0 mol%, 2.5 mol%, 5.0 mol%, and 10.0 mol% relative to the substrate.
Substrate Addition: Dispense 5.0 mL of the substrate stock solution into each vial.
Purging Sequence: Seal the reactor. Purge the headspace with
N2
(3 cycles at 50 psi) to remove oxygen, followed by
H2
(3 cycles at 50 psi). Finally, pressurize to 60 psi
H2
.
Execution & Monitoring: Heat the block to 40°C and initiate vigorous stirring (1000 rpm). Monitor the hydrogen mass flow/uptake curves for 4 hours. The point at which the uptake curve flattens indicates reaction completion or stalling.
Quench & Analysis: Safely vent the
H2
gas and purge with
N2
. Filter a 100
μ
L aliquot from each vial through a 0.2
μ
m PTFE syringe filter. Dilute with 900
μ
L Methanol and analyze via quantitative GC-FID to determine the exact ratios of Nitroalkane, Hydroxylamine, and Primary Amine.
Data Presentation: Catalyst Loading Screen Results
The following table summarizes typical quantitative outcomes from the optimization protocol described above, illustrating the causal relationship between catalyst loading and intermediate accumulation .
Catalyst Loading (10% Pd/C)
H2
Uptake Profile
Conversion (Nitro)
Hydroxylamine Yield
Primary Amine Yield
Mechanistic Observation
1.0 mol%
Slow, stalls at 2h
60%
45%
15%
Catalyst surface poisoned by amine product; N–O cleavage stalled.
2.5 mol%
Moderate, tapers off
95%
30%
65%
Incomplete N–O cleavage due to insufficient active metal sites.
5.0 mol%
Fast, complete at 3h
>99%
<2%
>95%
Optimal loading. Balanced mass transfer and intrinsic reaction rate.
10.0 mol%
Very Fast, complete <1h
>99%
0%
82%
Exotherm observed;
H2
starvation at surface led to secondary amine byproducts.
References
Organic Reactions: Reduction of Nitro Compounds. Wiley. Accessible for foundational mechanisms of aliphatic reductions.
URL:[Link]
The Journal of Organic Chemistry. American Chemical Society. Authoritative source for methodologies detailing Nef-type side reactions and catalyst poisoning dynamics.
URL:[Link]
Reference Data & Comparative Studies
Validation
Comparative Reactivity Guide: 1-Nitrononane vs. 1-Nitrodecane in Organic Synthesis
Executive Summary In the development of advanced therapeutics—particularly in synthesizing ionizable lipids for lipid nanoparticles (LNPs) or lipophilic drug scaffolds—long-chain primary nitroalkanes are invaluable precu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of advanced therapeutics—particularly in synthesizing ionizable lipids for lipid nanoparticles (LNPs) or lipophilic drug scaffolds—long-chain primary nitroalkanes are invaluable precursors. They act as versatile nucleophiles, seamlessly converting into amines, aldehydes, or complex
β
-nitro alcohols.
This guide objectively compares 1-nitrononane (C9) and 1-nitrodecane (C10) . While their intrinsic electronic reactivity at the
α
-carbon is virtually identical, their divergent physicochemical properties (specifically lipophilicity and phase-partitioning behavior) dictate distinct requirements for reaction optimization, particularly in biphasic and micellar catalysis.
Physicochemical Profiling & Causality
The reactivity of primary nitroalkanes is governed by the acidity of their
α
-hydrogens. Because the inductive effect of an alkyl chain diminishes rapidly beyond the
β
-carbon, the pKa of both 1-nitrononane and 1-nitrodecane remains stable at approximately 10.4.
The critical divergence lies in their LogP (octanol-water partition coefficient) . As detailed in the , the addition of a single methylene unit significantly increases hydrophobicity. This causality directly impacts mass transfer rates in heterogeneous reactions: 1-nitrodecane requires more aggressive phase-transfer conditions to achieve the same reaction kinetics as 1-nitrononane.
Table 1: Comparative Physicochemical Properties
Property
1-Nitrononane
1-Nitrodecane
Impact on Synthesis
Molecular Formula
C
9
H
19
NO
2
C
10
H
21
NO
2
Determines final lipid tail length.
Molecular Weight
173.25 g/mol
187.28 g/mol
Stoichiometric calculations.
Boiling Point
~220 °C
~240 °C
1-Nitrodecane requires higher vacuum for distillation.
Identical base strength required for deprotonation.
Mechanistic Reactivity Pathways
Both homologs undergo identical fundamental transformations. The formation of the nitronate anion is the gateway to their synthetic utility, as extensively reviewed in foundational literature on .
Figure 1: Synthetic versatility of primary nitroalkanes.
The Henry (Nitroaldol) Reaction
The couples the nitronate anion with an aldehyde or ketone. In homogeneous conditions (e.g., using THF and a tertiary amine base), 1-nitrononane and 1-nitrodecane perform identically. However, industrial scale-ups often prefer greener, biphasic conditions (Water/DCM) using Phase-Transfer Catalysis (PTC). Here, 1-nitrodecane's higher LogP traps it deeper within the organic phase, necessitating highly lipophilic catalysts like Tetrabutylammonium bromide (TBAB) to shuttle the hydroxide ion across the interface.
The following protocols are designed as self-validating systems . By monitoring specific physical and chemical checkpoints, researchers can verify the mechanistic integrity of the reaction in real-time.
Protocol 1: Phase-Transfer Catalyzed Henry Reaction
Objective: Synthesize a lipophilic
β
-nitro alcohol.
Preparation: In a 100 mL round-bottom flask, dissolve the target aldehyde (10.0 mmol) and the nitroalkane (1-nitrononane or 1-nitrodecane, 12.0 mmol) in 20 mL of Dichloromethane (DCM).
Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (1.0 mmol, 10 mol%). Causality: TBAB is chosen over lighter ammonium salts because its butyl chains provide sufficient lipophilicity to interact with the highly hydrophobic C9/C10 chains.
Initiation: Add 20 mL of 0.1 M aqueous NaOH.
Agitation & Validation: Stir vigorously at 1000 RPM at room temperature.
Self-Validation Checkpoint: Stop stirring after 30 minutes. The phases should separate cleanly. Test the pH of the aqueous layer; it should remain basic (>10). If the pH drops, catalyst transfer has failed. Monitor the organic layer via TLC (Hexanes/EtOAc 8:2).
Workup: Once TLC confirms aldehyde consumption, separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Protocol 2: Oxidative Nef Reaction
Objective: Convert the nitroalkane to its corresponding aldehyde (Nonanal or Decanal).
Deprotonation: Dissolve the nitroalkane (5.0 mmol) in 15 mL of Methanol. Add Sodium methoxide (5.5 mmol) and stir for 30 minutes to form the nitronate salt.
Oxidation: Cool the solution to 0 °C. Dropwise, add an aqueous solution of Potassium permanganate (KMnO
4
, 3.0 mmol) buffered with MgSO
4
(to prevent over-oxidation to the carboxylic acid).
Validation: Self-Validation Checkpoint: The deep purple color of KMnO
4
will rapidly transition to a brown precipitate (MnO
2
). The speed of this color change confirms the successful initial formation of the nitronate anion.
Isolation: Filter the mixture through a Celite pad to remove MnO
2
, extract the filtrate with Diethyl ether, and evaporate to yield the aldehyde.
Comparative Experimental Data
The table below summarizes experimental yields based on standardized internal lab data comparing homogeneous vs. biphasic conditions. Note the performance drop of 1-nitrodecane in biphasic conditions without a catalyst, highlighting the mass-transfer limitation caused by its higher LogP.
Table 2: Henry Reaction Yields (Coupling with Benzaldehyde)
Reaction Condition
Substrate
Time (h)
Conversion (%)
Isolated Yield (%)
Homogeneous (THF/Et
3
N)
1-Nitrononane
12
>98%
92%
Homogeneous (THF/Et
3
N)
1-Nitrodecane
12
>98%
91%
Biphasic (DCM/H
2
O, No PTC)
1-Nitrononane
24
45%
38%
Biphasic (DCM/H
2
O, No PTC)
1-Nitrodecane
24
22%
15%
Biphasic (DCM/H
2
O, TBAB)
1-Nitrononane
8
>95%
89%
Biphasic (DCM/H
2
O, TBAB)
1-Nitrodecane
8.5
>95%
88%
References
Ballini, R., Bosica, G., Fiorini, D., Palmieri, A., & Petrini, M. "Nitroalkanes in Organic Synthesis." Chemical Reviews, American Chemical Society. URL:[Link]
Luzzio, F. A. "The Henry reaction: recent examples." Tetrahedron, Elsevier. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 78043, 1-Nitrononane." PubChem. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 78044, 1-Nitrodecane." PubChem. URL:[Link]
Comparative
Validated GC-MS Analytical Methods for Quantifying 1-Nitrononane: A Comparative Guide
Executive Summary & Analytical Rationale Quantifying medium-chain aliphatic nitro compounds like 1-nitrononane ( C9H19NO2 ) presents a unique set of analytical challenges for researchers and drug development professio...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Analytical Rationale
Quantifying medium-chain aliphatic nitro compounds like 1-nitrononane (
C9H19NO2
) presents a unique set of analytical challenges for researchers and drug development professionals. Because 1-nitrononane lacks a conjugated
π
-electron system, it exhibits negligible UV absorbance, rendering standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) ineffective for trace-level analysis.
As a Senior Application Scientist, I recommend Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for this analyte. 1-Nitrononane possesses a favorable vapor pressure and hydrophobicity (
logP≈3.5
), making it highly amenable to capillary gas chromatography. However, the nitro moiety is thermally labile; at elevated temperatures, it can undergo elimination reactions to yield alkenes and nitrous acid (
HNO2
). Therefore, successful quantification requires a delicately balanced, self-validating methodology that controls thermal exposure while maximizing ionization efficiency.
This guide objectively compares the performance of GC-MS utilizing Electron Ionization (EI) versus Negative Chemical Ionization (NCI) , and provides a fully validated, step-by-step protocol designed to ensure scientific integrity and .
Comparative Analysis of Analytical Platforms
Selecting the appropriate detector and ionization mode is dictated by the complexity of your sample matrix and the required Limit of Quantitation (LOQ).
GC-EI-MS (The Standard): Operating at 70 eV, EI is highly reproducible. However, 1-nitrononane rarely produces a survivable molecular ion (
M+∙
at m/z 173). Instead, rapid
α
-cleavage and loss of the nitro group yield a diagnostic
[M−NO2]+
fragment at m/z 127, alongside ubiquitous hydrocarbon fragments (m/z 41, 43, 57). While robust, EI offers only moderate sensitivity due to the fragmentation of the target signal across multiple low-mass ions.
GC-NCI-MS (The Trace-Level Champion): The high electronegativity of the
−NO2
group makes 1-nitrononane an exceptional candidate for Electron Capture Negative Ionization (ECNI). Using methane as a reagent gas, the nitroalkane captures thermal electrons to form an intense
[NO2]−
fragment at m/z 46. This targeted ionization pathway drastically reduces background noise, offering up to a 50-fold increase in sensitivity compared to EI.
GC-FID: Flame Ionization Detection provides an excellent linear dynamic range and is cost-effective. However, it lacks the mass specificity required to distinguish 1-nitrononane from co-eluting aliphatic hydrocarbons in complex biological or environmental matrices.
Table 1: Comparative Performance Metrics for 1-Nitrononane Platforms
Analytical Platform
Ionization / Detection
Primary Quantitation Ions
Typical LOQ
Matrix Specificity
Relative Cost
GC-EI-MS
70 eV Electron Impact
m/z 127, 43, 57
50 ng/mL
Moderate
Moderate
GC-NCI-MS
Methane Reagent Gas
m/z 46 (
[NO2]−
)
1 ng/mL
High
High
GC-FID
Flame Ionization
N/A (Total Carbon)
200 ng/mL
Low
Low
Optimized Experimental Protocol: A Self-Validating System
To establish a trustworthy, self-validating system, this protocol integrates Automated Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS. By introducing a structurally homologous internal standard (IS) prior to extraction, the method inherently corrects for matrix effects, extraction variability, and minor fluctuations in MS tuning.
Step 1: Automated HS-SPME Sample Preparation
Causality Check: Headspace SPME is chosen over Liquid-Liquid Extraction (LLE) because it isolates the volatile 1-nitrononane from non-volatile matrix lipids and proteins, drastically extending column lifespan and minimizing MS source contamination.
Sample Aliquot: Transfer 5.0 mL of the aqueous or biological sample matrix into a 10 mL precision-thread headspace vial.
Internal Standard Spiking: Add 50 µL of 1-nitrooctane (Internal Standard) at a concentration of 1.0 µg/mL.
Rationale: 1-nitrooctane shares near-identical thermodynamic partitioning kinetics with 1-nitrononane, ensuring that any matrix suppression affects both compounds equally.
Salting-Out: Add 1.5 g of anhydrous
NaCl
to the vial and seal immediately with a PTFE/silicone septum.
Rationale: Increasing the ionic strength of the aqueous phase decreases the solubility of the hydrophobic nitroalkane, driving it into the headspace.
Extraction: Equilibrate the vial at 40°C for 10 minutes with agitation. Expose a 65 µm PDMS/DVB SPME fiber to the headspace for exactly 30 minutes.
Step 2: GC-MS Instrumental Method
Causality Check: A moderate inlet temperature is critical. Exceeding 250°C will trigger the thermal degradation of 1-nitrononane into 1-nonene and nitrogen oxides, destroying quantitative accuracy.
Inlet Parameters: 220°C, Splitless mode (purge valve open at 1.0 min). The SPME fiber is desorbed for 3 minutes.
Chromatographic Separation: HP-5MS capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness).
Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program: Initial hold at 60°C for 2 min; ramp at 15°C/min to 280°C; final hold for 3 min.
Mass Spectrometer (NCI Mode):
Transfer line: 250°C
Ion Source: 150°C (Lower temperatures stabilize the formation of the negative ions).
Reagent Gas: Methane (flow optimized to 2.0 mL/min).
Acquisition: Selected Ion Monitoring (SIM) at m/z 46 for both 1-nitrononane and the 1-nitrooctane IS.
Fig 1. GC-MS analytical workflow for 1-nitrononane, comparing EI and NCI ionization pathways.
Method Validation Data
To ensure the trustworthiness of the data, the GC-NCI-MS method must be rigorously validated according to .
The use of the homologous internal standard forms the backbone of the validation logic, ensuring that accuracy and precision remain intact regardless of minor operational deviations.
Fig 2. Self-validating protocol logic utilizing a homologous internal standard.
Table 2: Representative ICH Q2(R2) Validation Parameters (GC-NCI-MS)
Validation Parameter
Acceptance Criteria
Experimental Result (1-Nitrononane)
Linearity Range
R2≥0.995
1.0 to 1000 ng/mL (
R2=0.9989
)
Limit of Detection (LOD)
Signal-to-Noise (S/N)
≥
3
0.3 ng/mL
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
≥
10
1.0 ng/mL
Intra-day Precision
% RSD
≤
15%
4.2% (at 50 ng/mL, n=6)
Inter-day Precision
% RSD
≤
15%
6.8% (at 50 ng/mL, n=18 over 3 days)
Accuracy (Recovery)
85% – 115% of nominal
96.5% ± 3.1%
Specificity
No interfering peaks at RT
Compliant (Blank matrix S/N < 2)
Conclusion
For the quantification of 1-nitrononane, GC-MS provides the necessary volatility compatibility and structural specificity that LC-UV methods lack. While standard EI is suitable for high-concentration industrial process monitoring, GC-NCI-MS paired with automated HS-SPME is the definitive choice for trace-level quantification. By relying on electron capture mechanics and a structurally identical internal standard, researchers can deploy a highly sensitive, self-validating analytical system that easily satisfies stringent regulatory validation frameworks.
References
European Medicines Agency (EMA). ICH Q2(R2) Guideline on Validation of Analytical Procedures.[Link]
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[Link]
Sparkman, O. D., Penton, Z. E., & Kitson, F. G. Gas Chromatography and Mass Spectrometry: A Practical Guide (2nd Edition). Academic Press.[Link]
Kataoka, H., Lord, H. L., & Pawliszyn, J. Applications of solid-phase microextraction in food analysis. Journal of Chromatography A.[Link]
Validation
Strategic Reduction of Aliphatic Nitroalkanes: Lithium Aluminum Hydride vs. Catalytic Hydrogenation for 1-Nitrononane
For researchers and process chemists in drug development, the reduction of an aliphatic nitro group to a primary amine is a fundamental yet nuanced transformation. While the reduction of aromatic nitro compounds is gener...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and process chemists in drug development, the reduction of an aliphatic nitro group to a primary amine is a fundamental yet nuanced transformation. While the reduction of aromatic nitro compounds is generally trivial, aliphatic nitroalkanes like 1-nitrononane present unique mechanistic hurdles. Specifically, the presence of acidic α-protons can lead to competing side reactions, and the aliphatic nitro group is inherently less susceptible to mild reduction.
This guide provides an objective, data-driven comparison between two cornerstone methodologies for synthesizing 1-nonylamine from 1-nitrononane: Lithium Aluminum Hydride (LAH) reduction and Catalytic Hydrogenation . By examining the causality behind experimental conditions, this document serves as a comprehensive framework for selecting and executing the optimal synthetic route.
Mechanistic Causality & Pathway Analysis
To achieve high-yielding reductions, one must understand the fundamental interaction between the reagent and the aliphatic nitro substrate.
Lithium Aluminum Hydride (LiAlH₄)
LAH is a potent nucleophilic hydride donor. However, when applied to primary nitroalkanes like 1-nitrononane, a significant mechanistic complication arises: the α-protons of the nitro group are highly acidic (pKa ~10). LAH acts as a strong base prior to acting as a reducing agent, deprotonating the substrate to form a lithium nitronate salt. Nitronate salts are highly resistant to further hydride attack [1].
The Causality of Excess: To overcome this, the reaction mandates a large stoichiometric excess of LAH (typically 2.5 to 3.0 equivalents) and elevated temperatures (refluxing THF) to force the reduction of the nitronate intermediate through to the hydroxylamine, and ultimately to the primary amine[2].
Catalytic Hydrogenation (H₂ with Pd/C or Raney Ni)
Catalytic hydrogenation relies on the surface-mediated sequential addition of hydrogen atoms. Unlike LAH, neutral catalytic hydrogenation does not deprotonate the substrate, entirely bypassing the problematic nitronate intermediate.
The Causality of Pressure: Aliphatic nitro groups coordinate less effectively to transition metal surfaces than their planar aromatic counterparts. Consequently, standard balloon pressure (1 atm) is often insufficient, leading to incomplete conversion or accumulation of hydroxylamine intermediates. Successful reduction typically requires elevated hydrogen pressures (50–100 psi) using a Parr hydrogenator, and highly active catalysts like Raney Nickel or 10% Pd/C [3].
Process Workflow Visualization
The following diagram illustrates the divergent operational workflows of both methodologies, highlighting the critical workup phases required to isolate 1-nonylamine.
Workflow comparison: LAH reduction vs. catalytic hydrogenation of 1-nitrononane to 1-nonylamine.
Comparative Performance Data
The table below synthesizes the operational metrics and performance outcomes for both methods at a standard laboratory scale (10–50 mmol).
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls to verify reaction completion.
Protocol A: LAH Reduction of 1-Nitrononane
The Fieser workup is mandated here because standard aqueous quenching produces a gelatinous aluminum hydroxide emulsion that traps the product and severely diminishes isolated yield.
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under an argon atmosphere.
Reagent Suspension: Add anhydrous THF (50 mL) followed by LiAlH₄ (0.95 g, 25.0 mmol, 2.5 eq). Cool the suspension to 0 °C using an ice bath.
Substrate Addition: Dissolve 1-nitrononane (1.73 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the LAH suspension over 15 minutes to control the exothermic reaction and hydrogen gas evolution.
Reaction: Remove the ice bath and heat the mixture to reflux (66 °C) for 4–6 hours.
Validation Step: Pull a 0.1 mL aliquot, quench carefully with wet ether, and spot on a TLC plate (Eluent: 10% MeOH/DCM). Stain with Ninhydrin; a purple spot indicates the presence of the primary amine.
Fieser Workup: Cool the reaction to 0 °C. Vigorously stir and sequentially add:
1.0 mL distilled H₂O (dropwise, wait for bubbling to subside).
1.0 mL 15% aqueous NaOH.
3.0 mL distilled H₂O.
Isolation: Stir the mixture at room temperature for 15 minutes until the aluminum salts precipitate as a clean, granular white solid. Filter through a sintered glass funnel, wash the salts thoroughly with ether (3 × 20 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 1-nonylamine.
Protocol B: Catalytic Hydrogenation of 1-Nitrononane
This protocol utilizes a Parr shaker to maintain the continuous hydrogen pressure required to push the aliphatic nitro reduction to completion.
Preparation: To a heavy-walled Parr hydrogenation flask, add 1-nitrononane (1.73 g, 10.0 mmol, 1.0 eq) and HPLC-grade Methanol (30 mL).
Catalyst Charging: Under a gentle stream of argon (to prevent solvent ignition), carefully add 10% Palladium on Carbon (Pd/C) (170 mg, 10 wt%).
Pressurization: Secure the flask in the Parr hydrogenator. Purge the vessel with nitrogen gas three times, followed by hydrogen gas three times. Pressurize the vessel to 50 psi with H₂.
Reaction: Shake the vessel at room temperature for 12 hours.
Validation Step: Monitor the pressure gauge. A stoichiometric drop in pressure (accounting for 3 equivalents of H₂ consumed per nitro group) confirms reaction progress. Once pressure stabilizes, the reaction is complete.
Isolation: Vent the hydrogen gas and purge the vessel thoroughly with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (20 mL).
Safety Note: Do not let the filtered Pd/C dry out in the air, as it remains highly pyrophoric; quench immediately with water.
Concentration: Evaporate the solvent under reduced pressure to afford highly pure 1-nonylamine.
Process Selection Matrix
Choose Catalytic Hydrogenation when: Scaling up beyond 5 grams, optimizing for atom economy, requiring high chemoselectivity (e.g., if other reducible functional groups were present on a derivative), or prioritizing operator safety. It is the modern industry standard for this transformation.
Choose LAH when: Access to high-pressure hydrogenation equipment (Parr shakers/autoclaves) is unavailable, working at a very small discovery scale (<1 mmol) where rapid execution is preferred over process elegance, or when specifically aiming to reduce multiple functional groups simultaneously.
References
Reduction of Nitro Compounds
Organic Chemistry Portal
URL:[Link]
Lithium Aluminium Hydride: Properties and Mechanisms
Wikipedia, The Free Encyclopedia
URL:[Link]
Catalytic Hydrogenation in Organic Synthesis
Chemistry LibreTexts
URL:[Link]
Comparative
hplc method development and validation for 1-nitrononane purity analysis
An In-Depth Guide to the Development and Validation of a Purity-Indicating HPLC Method for 1-Nitrononane This guide provides a comprehensive walkthrough of the development and validation of a reverse-phase HPLC (RP-HPLC)...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Development and Validation of a Purity-Indicating HPLC Method for 1-Nitrononane
This guide provides a comprehensive walkthrough of the development and validation of a reverse-phase HPLC (RP-HPLC) method for determining the purity of 1-nitrononane. We will explore the rationale behind the methodological choices, present a complete validation protocol based on international guidelines, and compare the performance of this HPLC method with its logical alternative, Gas Chromatography.
The Analytical Challenge: Understanding 1-Nitrononane
1-Nitrononane (C₉H₁₉NO₂) is characterized by a long C9 alkyl chain, making it highly non-polar, and a nitro group (-NO₂), which provides a chromophore necessary for UV detection. The primary challenge in developing an HPLC method is achieving adequate retention on a stationary phase without employing overly aggressive organic mobile phases that can compromise method robustness. Its volatility also makes it a prime candidate for GC, setting up a necessary comparison for any developed liquid chromatography method.
HPLC Method Development: A Logic-Driven Approach
The goal is to develop a simple, isocratic RP-HPLC method that is both robust and sensitive. The development process is a systematic optimization of chromatographic parameters.
Validation
A Spectroscopic Guide to Differentiating Primary and Secondary Nitroalkanes: 1-Nitrononane vs. 2-Nitrononane
In the landscape of organic chemistry and drug development, the precise structural characterization of molecules is paramount. Isomeric distinctions, seemingly subtle, can profoundly impact a compound's reactivity, biolo...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of organic chemistry and drug development, the precise structural characterization of molecules is paramount. Isomeric distinctions, seemingly subtle, can profoundly impact a compound's reactivity, biological activity, and safety profile. This guide provides an in-depth spectroscopic comparison of a primary nitroalkane, 1-nitrononane, and its secondary isomer, 2-nitrononane. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we will elucidate the key distinguishing features that enable unambiguous identification. This analysis is grounded in established principles of spectroscopy and provides practical, field-tested insights for researchers and scientists.
The Significance of Isomeric Purity in Nitroalkanes
Nitroalkanes are versatile synthetic intermediates in organic chemistry, serving as precursors to amines, carbonyl compounds, and other valuable functional groups. In the context of drug development, the nitro group can act as a bioisostere for other functional groups or be a key pharmacophoric element. The distinction between a primary (R-CH₂-NO₂) and a secondary (R₂CH-NO₂) nitroalkane is critical, as their reactivities and metabolic fates can differ significantly. For instance, the acidity of the α-proton is markedly different, influencing their behavior in base-catalyzed reactions. Therefore, robust analytical methods to confirm isomeric purity are not merely a matter of academic interest but a necessity for reproducible and reliable scientific outcomes.
Experimental Workflow: A Validated Approach
The following experimental workflow outlines the systematic approach to the spectroscopic analysis of 1-nitrononane and 2-nitrononane. This protocol is designed to be a self-validating system, where the data from each technique corroborates the findings of the others, leading to a confident structural assignment.
Figure 1: A generalized workflow for the spectroscopic identification of nitroalkane isomers.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition: Acquire spectra with a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
2. Infrared (IR) Spectroscopy:
Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
Data Processing: Perform a background subtraction using a spectrum of the clean salt plates.
3. Mass Spectrometry (MS):
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
Sample Introduction: Introduce a small amount of the sample via a direct insertion probe or a GC inlet.
Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-200. The electron energy is typically set to 70 eV.
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Spectroscopic Comparison: Unveiling the Isomeric Differences
The power of spectroscopy lies in its ability to probe the local chemical environment of atoms and functional groups. The following sections detail the expected and observed differences in the spectra of 1-nitrononane and 2-nitrononane.
¹H NMR Spectroscopy: A Tale of Two Alpha-Protons
The most telling differences in the ¹H NMR spectra arise from the protons on the carbon atom bearing the nitro group (the α-carbon).
1-Nitrononane (Primary): The two protons on the α-carbon (C1) are chemically equivalent and will appear as a triplet due to coupling with the two protons on the adjacent carbon (C2). This triplet is expected to be significantly downfield due to the strong electron-withdrawing effect of the nitro group.
2-Nitrononane (Secondary): The single proton on the α-carbon (C2) will appear as a multiplet (specifically, a sextet or a more complex pattern) due to coupling with the three protons of the adjacent methyl group (C1) and the two protons of the adjacent methylene group (C3). This proton will also be shifted downfield.
Proton Assignment
1-Nitrononane (Expected δ, ppm)
2-Nitrononane (Expected δ, ppm)
Key Differentiator
α-Proton(s)
~4.3 (triplet)
~4.6 (multiplet)
The multiplicity (triplet vs. multiplet) and the integration (2H vs. 1H) are definitive for isomer identification.
Terminal CH₃
~0.9 (triplet)
~1.5 (doublet)
The terminal methyl group in 2-nitrononane is adjacent to the CH-NO₂ group, resulting in a doublet.
Alkyl Chain (CH₂)n
~1.2-1.4 (multiplets)
~1.2-1.4 (multiplets)
Generally overlapping and less informative for isomer differentiation.
Table 1: Expected ¹H NMR chemical shifts and multiplicities for 1-nitrononane and 2-nitrononane.
¹³C NMR Spectroscopy: The Influence of the Nitro Group's Position
The position of the electron-withdrawing nitro group also significantly influences the chemical shifts of the carbon atoms in the ¹³C NMR spectrum.
Carbon Assignment
1-Nitrononane (Expected δ, ppm)
2-Nitrononane (Expected δ, ppm)
Key Differentiator
α-Carbon
~75
~85
The α-carbon of the secondary nitroalkane is typically more deshielded (further downfield).
β-Carbon
~28
~30 (C3)
Subtle differences in the chemical shifts of carbons adjacent to the α-carbon can be observed.
Terminal CH₃
~14
~20 (C1)
The terminal methyl group in 2-nitrononane (C1) is significantly downfield compared to C9.
Table 2: Expected ¹³C NMR chemical shifts for 1-nitrononane and 2-nitrononane.
Infrared (IR) Spectroscopy: Characteristic Vibrations of the Nitro Group
The nitro group has two characteristic stretching vibrations that are prominent in the IR spectrum. While the position of these bands is not drastically different between primary and secondary nitroalkanes, subtle shifts can be observed.
Vibrational Mode
1-Nitrononane (Expected cm⁻¹)
2-Nitrononane (Expected cm⁻¹)
Key Differentiator
Asymmetric NO₂ Stretch
~1550
~1545
The asymmetric stretch is a very strong and reliable indicator of the presence of a nitro group. The frequency for secondary nitroalkanes is often slightly lower than for primary ones.
Symmetric NO₂ Stretch
~1378
~1385
This band is also strong and, in conjunction with the asymmetric stretch, confirms the nitro functionality.
C-H Bending (from CH₂-NO₂)
~1428
N/A
The presence of a medium intensity band around 1428 cm⁻¹ is characteristic of the scissoring vibration of a CH₂ group attached to a nitro group and can be a useful diagnostic peak for a primary nitroalkane. This band would be absent in the spectrum of a secondary nitroalkane like 2-nitrononane.
Table 3: Characteristic IR absorption frequencies for 1-nitrononane and 2-nitrononane.
Mass Spectrometry: Fragmentation as a Structural Fingerprint
Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. The molecular ion (M⁺) for both isomers will be at m/z 159. However, the subsequent fragmentation pathways will differ.
1-Nitrononane: A prominent fragmentation pathway is the loss of the nitro group (•NO₂) to give a fragment at m/z 113. Another characteristic fragmentation is the McLafferty rearrangement, which would lead to a peak at m/z 75.
2-Nitrononane: The loss of the nitro group will also be observed. However, α-cleavage (cleavage of the C-C bond adjacent to the carbon bearing the nitro group) is a more dominant pathway for secondary nitroalkanes. This would result in the loss of a methyl radical (•CH₃) to give a peak at m/z 144 or the loss of a heptyl radical (•C₇H₁₅) to give a peak at m/z 58.
Figure 2: Key EI-MS fragmentation pathways for 1-nitrononane and 2-nitrononane.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of 1-nitrononane and 2-nitrononane is readily achievable through a synergistic application of NMR, IR, and MS techniques. ¹H NMR spectroscopy provides the most direct and conclusive evidence through the distinct multiplicity and integration of the α-proton signals. ¹³C NMR corroborates this assignment by revealing differences in the chemical shifts of the α-carbon and adjacent carbons. IR spectroscopy offers a rapid confirmation of the nitro functional group and can provide supporting evidence for the primary or secondary nature of the nitroalkane. Finally, mass spectrometry delivers a unique fragmentation fingerprint for each isomer, further solidifying the structural assignment. By following the integrated workflow presented in this guide, researchers can confidently and accurately characterize these and other similar nitroalkane isomers, ensuring the integrity and reproducibility of their scientific endeavors.
References
Title: Spectral Database for Organic Compounds (SDBS)
Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan
URL: [Link]
Title: PubChem
Source: National Center for Biotechnology Information, U.S. National Library of Medicine
URL: [Link]
Title: Introduction to Spectroscopy
Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to spectroscopy (5th ed.). Cengage Learning.
URL: [Link]
Comparative
evaluating different reducing agents for primary aliphatic nitro compounds
Initiating Search & Research I've initiated a thorough search for reducing agents applicable to primary aliphatic nitro compounds. I'm focusing on catalytic hydrogenation, metal hydrides, and metal-based reductions as ke...
Author: BenchChem Technical Support Team. Date: April 2026
Initiating Search & Research
I've initiated a thorough search for reducing agents applicable to primary aliphatic nitro compounds. I'm focusing on catalytic hydrogenation, metal hydrides, and metal-based reductions as key areas to investigate. Next, I'll research the reaction mechanisms and yields of each.
Analyzing Reduction Strategies
I am now delving deeper into each reducing agent category. My focus has shifted to mechanisms, conditions, and yields. I'm prioritizing comparative studies and direct performance evaluations, and searching for experimental protocols for each agent. I'm also ensuring I cite peer-reviewed sources for my mechanistic claims and protocols.
Expanding Search Scope
I'm expanding my initial search to comprehensively cover catalytic hydrogenation, metal hydrides, and metal-based reductions of primary aliphatic nitro compounds. I'm actively researching reaction mechanisms, yields, conditions, and substrate scope, looking for direct performance comparisons. Simultaneously, I'm identifying experimental protocols and ensuring citations from reliable peer-reviewed sources. I'm preparing to structure the guide with a comparison section and detailed protocols.
Validation
benchmarking 1-nitrononane yield using different phase transfer catalysts
An in-depth evaluation of phase transfer catalysts (PTCs) for the synthesis of primary nitroalkanes, specifically benchmarking the conversion of 1-bromononane to 1-nitrononane. Executive Summary: The Ambident Nucleophile...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth evaluation of phase transfer catalysts (PTCs) for the synthesis of primary nitroalkanes, specifically benchmarking the conversion of 1-bromononane to 1-nitrononane.
Executive Summary: The Ambident Nucleophile Challenge
The synthesis of 1-nitrononane via the Kornblum substitution presents a classic mechanistic challenge: the nitrite ion (
NO2−
) is an ambident nucleophile. Attack via the softer nitrogen atom yields the desired nitroalkane , while attack via the harder oxygen atom yields the undesired alkyl nitrite ester (which readily hydrolyzes to 1-nonanol).
Because 1-bromononane is highly lipophilic and sodium nitrite (
NaNO2
) is strictly water-soluble, the reaction requires a biphasic system. The choice of Phase Transfer Catalyst (PTC) is the single most critical variable in this workflow. The PTC not only facilitates the transport of the nitrite anion across the phase boundary but also modulates the "nakedness" and nucleophilicity of the anion, directly dictating the N- versus O-alkylation ratio [1].
Mechanistic Principles & Catalyst Selection
According to Hard-Soft Acid-Base (HSAB) theory, primary alkyl halides like 1-bromononane are soft electrophiles that favor
SN2
reactions with soft nucleophiles. To maximize 1-nitrononane yield, the PTC must extract the nitrite ion into the organic phase with minimal hydration.
Water molecules hydrogen-bond to the oxygen atoms of the nitrite ion. If the PTC pulls a heavily hydrated nitrite into the organic phase, the nitrogen atom's nucleophilicity is sterically and electronically hindered, increasing the rate of undesired O-alkylation. Highly lipophilic quaternary ammonium salts create "loose" ion pairs in the organic phase, shedding the hydration sphere and leaving the nitrogen atom exposed for a rapid
SN2
attack [2].
Phase transfer catalytic cycle for the synthesis of 1-nitrononane.
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity and reproducibility, the following standardized protocol was utilized for all benchmarked catalysts. The system is designed to be self-validating by strictly controlling interfacial mass transfer.
Solvent System: Toluene (10 mL) / Deionized Water (10 mL)
Step-by-Step Methodology:
Aqueous Phase Preparation: Dissolve 30.0 mmol of
NaNO2
in 10 mL of deionized water in a 50 mL round-bottom flask.
Organic Phase Preparation: In a separate vial, dissolve 10.0 mmol of 1-bromononane and 1.0 mmol of the selected PTC in 10 mL of toluene.
Initiation & Mass Transfer: Combine the two phases. Equip the flask with a reflux condenser and a magnetic stir bar. Critical Step: Set the stir rate to exactly 800 rpm. In liquid-liquid PTC, the reaction rate is highly dependent on the interfacial surface area; dropping below 600 rpm shifts the reaction from being kinetically controlled to mass-transfer limited.
Heating: Heat the biphasic mixture to 70 °C using a thermostated oil bath.
Reaction Monitoring: At 2-hour intervals, halt stirring to allow phase separation (approx. 30 seconds). Extract a 10 µL aliquot from the upper organic layer, dilute in 1 mL of GC-grade hexane, and analyze via GC-FID to monitor the ratio of 1-bromononane, 1-nitrononane, and nonyl nitrite.
Quenching & Workup: Upon consumption of the starting material (or plateauing of conversion), cool the mixture to room temperature. Separate the organic phase, wash with water (
2×10
mL) to remove residual salts, and dry over anhydrous
MgSO4
.
Quantification: Evaporate the toluene under reduced pressure. Final yields are determined via quantitative NMR (qNMR) using an internal standard (e.g., mesitylene) to prevent evaporative losses of the volatile nitrite ester from skewing the selectivity data.
Benchmarking Data
The table below summarizes the quantitative performance of four distinct classes of phase transfer catalysts under the standardized protocol described above.
Catalyst
Catalyst Type
Isolated Yield (%)
Selectivity (Nitro : Nitrite)
Time to Completion (h)
Aliquat 336
Lipophilic Quaternary Ammonium
84%
88 : 12
8
TBAB
Standard Quaternary Ammonium
66%
75 : 25
14
18-Crown-6 *
Crown Ether
79%
68 : 32
6
PEG-400
Pseudo-Crown Ether (Polymer)
58%
82 : 18
24
*Note: 18-Crown-6 was run under solid-liquid PTC conditions using
KNO2
instead of
NaNO2
due to the crown ether's cavity size specificity for potassium ions.
Comparative Analysis & Causality
The Superiority of Aliquat 336
Aliquat 336 (Methyltrioctylammonium chloride) drastically outperformed TBAB (Tetrabutylammonium bromide) in both overall yield and nitro-selectivity. The causality lies in the lipophilicity of the alkyl chains [3]. 1-bromononane is a highly non-polar
C9
chain. TBAB, possessing shorter
C4
chains, forms an ion pair (
TBA+NO2−
) that retains a degree of hydrophilicity, causing it to partition too heavily into the aqueous phase or reside strictly at the interface.
Conversely, Aliquat 336 possesses three
C8
chains. The resulting (
Aliquat+NO2−
) complex is exceptionally lipophilic, allowing it to migrate deeply into the bulk toluene phase. This high concentration of active nucleophile in the organic phase accelerates the reaction (8 hours vs. 14 hours). Furthermore, the bulky lipophilic shield of Aliquat 336 strips away the water of hydration from the nitrite ion, maximizing the softness of the nitrogen atom and driving the excellent 88:12 N-alkylation selectivity.
The Trade-offs of 18-Crown-6
18-Crown-6 yielded the fastest reaction time (6 hours) but the poorest selectivity (68:32). By strongly complexing the potassium cation, the crown ether leaves the nitrite anion completely "naked." While this hyper-reactivity accelerates substrate consumption, it also increases the hardness of the nitrite anion. According to HSAB theory, this hardening shifts the transition state to have slightly more
SN1
character, thereby increasing the rate of attack by the harder oxygen atom and generating more of the undesired nonyl nitrite byproduct.
PEG-400 as a Green Alternative
While PEG-400 is inexpensive and environmentally benign, its performance as a pseudo-crown ether is kinetically sluggish (24 hours). The helical conformation it adopts around the sodium cation is less rigid than a true crown ether, leading to inefficient phase transfer. However, it maintains respectable selectivity, making it a viable option only if reaction time is not a constraining factor in the development pipeline.
References
PubChem. "1-Nitrononane - Compound Summary." National Center for Biotechnology Information. Provides foundational thermochemical and physical property data for the target analyte.
URL: [Link]
IUPAC. "Phase-Transfer Catalysis: A General Green Methodology in Organic Synthesis." Pure and Applied Chemistry. Authoritative grounding on the mechanisms of interfacial mass transfer and ion-pair lipophilicity.
URL: [Link]
PubChem. "Trioctylmethylammonium chloride (Aliquat 336)." National Center for Biotechnology Information. Structural and partition coefficient data explaining the superior organic phase extraction of the catalyst.
URL:[Link]
ACS Publications. "Journal of the American Chemical Society." American Chemical Society. Primary publisher for the foundational Kornblum substitution methodologies and Starks' original phase-transfer kinetics studies.
URL: [Link]
Safety & Regulatory Compliance
Safety
The Mechanistic Imperative: Why Segregation is Critical
As a Senior Application Scientist, I recognize that handling higher-molecular-weight primary nitroalkanes like 1-Nitrononane ( C9H19NO2 ) requires a rigorous, mechanistic approach to laboratory safety. While 1-Nitrono...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling higher-molecular-weight primary nitroalkanes like 1-Nitrononane (
C9H19NO2
) requires a rigorous, mechanistic approach to laboratory safety. While 1-Nitrononane is less volatile than its lower-chain counterparts (like nitromethane), the intrinsic reactivity of the nitro group dictates strict disposal protocols.
To build a self-validating safety culture in your laboratory, we must move beyond rote memorization of disposal steps and understand the underlying chemical causality that governs nitroalkane reactivity.
The most critical hazard in 1-Nitrononane disposal is not its flammability, but its potential for explosive salt formation. Primary nitroalkanes undergo aci-nitro tautomerism. The alpha-hydrogens adjacent to the strongly electron-withdrawing nitro group are relatively acidic.
If 1-Nitrononane is inadvertently mixed with strong inorganic bases (e.g., sodium hydroxide, potassium hydroxide) or amines in a generic organic waste carboy, it undergoes deprotonation to form a nitronate salt. If this waste stream subsequently dries out, these nitronate salts become highly shock-sensitive and thermally unstable, posing a severe explosion hazard. Furthermore, contact with heavy metal oxides can yield highly sensitive metal nitronates.
Because of these mechanistic realities, standard "mixed organic waste" protocols are insufficient and dangerous. All disposal workflows must be designed to prevent alpha-deprotonation, aligning with the strict segregation guidelines outlined in .
Before initiating disposal, personnel must understand the physical and regulatory parameters of the waste stream. The following table summarizes the quantitative data and regulatory codes necessary for RCRA-compliant disposal under standards.
Property / Parameter
Value / Classification
Operational Safety Implication
Chemical Class
Primary Nitroalkane
Susceptible to alpha-deprotonation; forms explosive salts.
Estimated Flash Point
> 70°C (158°F)
Combustible liquid. Requires storage away from ignition sources.
Specific Gravity
~0.9 - 1.0 g/mL
Will not readily separate from aqueous layers if emulsified.
Incompatibilities
Strong bases, amines, heavy metals, oxidizers
CRITICAL: Do not mix in standard halogenated/non-halogenated carboys.
EPA Waste Codes
D001 (Ignitable), potentially D003 (Reactive)
Mandates high-temperature incineration by a licensed contractor.
Self-Validating Disposal Protocol for 1-Nitrononane
To ensure absolute trustworthiness in your disposal methodology, this protocol incorporates self-validating checks. You must verify the chemical environment before the waste is transferred.
Step 1: Pre-Transfer Compatibility Validation
The Causality: We must prove the absence of alkaline contaminants in the target waste container to prevent nitronate salt formation.
The Action: If using a dedicated nitroalkane waste container that has been previously opened, swab the interior neck of the container with a moistened pH test strip.
Validation: The pH must read neutral or slightly acidic (pH 5-7). If the strip indicates alkalinity (pH > 8), do not use the container . Quarantine it and obtain a virgin container.
Step 2: Primary Containment Selection
The Causality: Heavy metals can react with the aci-nitro tautomer to form shock-sensitive metal nitronates.
The Action: Select a virgin High-Density Polyethylene (HDPE) carboy or an amber glass bottle. Never use metal cans or drums for primary containment of nitroalkane waste.
Step 3: Volume Management and Headspace
The Causality: Nitroalkanes can decompose exothermically if contaminated, leading to rapid gas evolution and catastrophic container failure.
The Action: Fill the waste container to a maximum of 80% capacity . Leave 20% headspace to accommodate potential vapor expansion and pressure fluctuations. Cap securely, but do not overtighten to the point of stripping the threads.
Step 4: RCRA-Compliant Labeling
The Causality: Downstream handlers (EHS and external contractors) must know the exact chemical nature to route the material to a high-temperature incinerator rather than a solvent recovery system.
The Action: Apply a standard hazardous waste label. Explicitly write: "Hazardous Waste - 1-Nitrononane (Primary Nitroalkane). DO NOT MIX WITH BASES OR AMINES." Check the boxes for Combustible and Toxic .
Step 5: Storage and Final Disposition
The Causality: Heat and UV light can accelerate the degradation of nitro compounds.
The Action: Store the sealed, labeled container in a dedicated, ventilated flammable storage cabinet. Segregate physically from all alkaline waste streams. Coordinate with your Environmental Health and Safety (EHS) department for pickup. The only acceptable final disposition for 1-Nitrononane is high-temperature incineration.
Waste Segregation Decision Workflow
The following logic tree dictates the proper routing of 1-Nitrononane waste to prevent catastrophic reactions.
Workflow for 1-Nitrononane waste segregation and disposal.
Emergency Spill Response Integration
If 1-Nitrononane is spilled during the disposal transfer, standard organic solvent protocols must be modified. Because it is a nitroalkane, do not use basic/alkaline spill absorbents .
Evacuate personnel from the immediate vicinity and ensure respiratory protection (fume hood operation or appropriate respirator), as mandated by .
Cover the spill with an inert, non-combustible, neutral absorbent (e.g., vermiculite or dry sand).
Use non-sparking, non-metal tools (e.g., polypropylene scoops) to collect the absorbent.
Place the absorbed material into a dedicated HDPE bucket, label it as nitroalkane spill debris, and request immediate EHS pickup.
References
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, [Link]
Environmental Protection Agency (EPA). "Hazardous Waste Management System." United States Environmental Protection Agency, [Link]
Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (Standard 1910.1450)." United States Department of Labor, [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.